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  • Product: 3-methoxy-1H-pyrazol-4-amine
  • CAS: 2450343-54-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-methoxy-1H-pyrazol-4-amine: Properties, Synthesis, and Applications

Abstract: This technical guide provides a comprehensive overview of 3-methoxy-1H-pyrazol-4-amine, a heterocyclic building block with significant potential in medicinal chemistry and materials science. The document detail...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of 3-methoxy-1H-pyrazol-4-amine, a heterocyclic building block with significant potential in medicinal chemistry and materials science. The document details its physicochemical properties, provides a plausible, detailed synthetic pathway, explores its chemical reactivity, and discusses its applications, particularly in the realm of drug discovery. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries, offering both foundational knowledge and practical insights into the utility of this versatile molecule.

Introduction: The Significance of Aminopyrazoles

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds.[1] Aminopyrazoles, in particular, serve as versatile scaffolds in the design of therapeutic agents due to their ability to form multiple hydrogen bonds and act as key intermediates for more complex heterocyclic systems.[2] 3-methoxy-1H-pyrazol-4-amine combines the established pharmacophoric features of the 4-aminopyrazole core with a 3-methoxy substituent, which can modulate the electronic properties and metabolic stability of derivative compounds. This unique combination makes it a building block of considerable interest for the development of novel kinase inhibitors, anti-inflammatory agents, and other therapeutics.[2][3]

Physicochemical and Structural Properties

While extensive experimental data for 3-methoxy-1H-pyrazol-4-amine is not widely published, its core properties can be defined through its structural formula and supplemented with predicted data from computational models.

Structural Information
  • IUPAC Name: 3-methoxy-1H-pyrazol-4-amine

  • CAS Number: 2450343-54-9

  • Molecular Formula: C₄H₇N₃O[4]

  • Molecular Weight: 113.12 g/mol [4]

  • Canonical SMILES: COC1=C(C=NN1)N

Predicted Physicochemical Data

The following table summarizes key physicochemical properties. It is important to note that these values are computationally predicted and should be confirmed by experimental analysis.

PropertyPredicted ValueNotes and Context
Melting Point Not availableExpected to be a solid at room temperature.
Boiling Point ~250-300 °CPredicted for related structures; subject to decomposition.
pKa (most basic) 2.5 - 3.5The pKa of the pyrazole ring nitrogen is typically low.[5]
LogP -0.5 to 0.5Indicates good aqueous solubility.
Solubility Soluble in polar organic solvents (e.g., DMSO, Methanol).

Spectroscopic Profile (Predicted)

For unambiguous identification, a combination of spectroscopic methods is essential. The following are predicted spectra based on the structure of 3-methoxy-1H-pyrazol-4-amine.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum in DMSO-d₆ would likely exhibit the following signals. Online prediction tools can provide estimates for these chemical shifts.[4]

  • ~11.0-12.0 ppm (br s, 1H): N-H proton of the pyrazole ring. This signal is often broad and its position is concentration-dependent.

  • ~7.2-7.5 ppm (s, 1H): C5-H proton of the pyrazole ring.

  • ~4.0-5.0 ppm (br s, 2H): -NH₂ protons. This signal is also broad and can exchange with D₂O.

  • ~3.8 ppm (s, 3H): -OCH₃ protons.

¹³C NMR Spectroscopy

Predicted ¹³C NMR chemical shifts in DMSO-d₆.[6][7]

  • ~155 ppm: C3 (attached to the methoxy group).

  • ~135 ppm: C5.

  • ~110 ppm: C4 (attached to the amino group).

  • ~55 ppm: -OCH₃ carbon.

FT-IR Spectroscopy

The infrared spectrum is expected to show characteristic absorption bands for the functional groups present.[8][9]

  • 3400-3200 cm⁻¹ (medium to strong, broad): N-H stretching vibrations from the pyrazole NH and the primary amine.

  • 1650-1580 cm⁻¹ (medium): N-H bending (scissoring) vibration of the primary amine.

  • 1250-1020 cm⁻¹ (strong): C-O stretching of the methoxy group.

  • 1600-1450 cm⁻¹ (medium): C=C and C=N stretching vibrations within the pyrazole ring.

Mass Spectrometry

The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 113. Key fragmentation patterns would likely involve the loss of a methyl radical (•CH₃) from the methoxy group to give a fragment at m/z = 98, or the loss of formaldehyde (CH₂O) to yield a fragment at m/z = 83.

Synthesis and Purification

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from 3-methoxy-4-nitro-1H-pyrazole (CAS 400755-41-1).[10]

Synthesis_of_3-methoxy-1H-pyrazol-4-amine start 3-methoxy-4-nitro-1H-pyrazole intermediate 3-methoxy-1H-pyrazol-4-amine start->intermediate Reduction (e.g., H₂, Pd/C or SnCl₂)

Caption: Proposed synthesis of 3-methoxy-1H-pyrazol-4-amine.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on standard procedures for the reduction of aromatic nitro compounds.[11]

Objective: To synthesize 3-methoxy-1H-pyrazol-4-amine by catalytic hydrogenation of 3-methoxy-4-nitro-1H-pyrazole.

Materials:

  • 3-methoxy-4-nitro-1H-pyrazole (1.0 eq)

  • 10% Palladium on Carbon (Pd/C) (5-10 mol%)

  • Methanol (or Ethanol) as solvent

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Celite® for filtration

Procedure:

  • Reactor Setup: A Parr hydrogenation apparatus or a similar flask suitable for catalytic hydrogenation is charged with 3-methoxy-4-nitro-1H-pyrazole and a suitable solvent such as methanol.

  • Inerting: The vessel is purged with an inert gas (e.g., nitrogen) to remove oxygen.

  • Catalyst Addition: The 10% Pd/C catalyst is carefully added to the reaction mixture under the inert atmosphere.

  • Hydrogenation: The apparatus is then purged with hydrogen gas and pressurized to the desired level (typically 1-4 atm). The reaction mixture is stirred vigorously at room temperature.

  • Monitoring: The reaction progress is monitored by observing the cessation of hydrogen uptake or by analytical techniques such as TLC or LC-MS.

  • Work-up: Upon completion, the reaction mixture is purged again with an inert gas. The catalyst is removed by filtration through a pad of Celite®.

  • Isolation: The filtrate is concentrated under reduced pressure to yield the crude product.

  • Purification: The crude 3-methoxy-1H-pyrazol-4-amine can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Chemical Reactivity and Synthetic Utility

The chemical reactivity of 3-methoxy-1H-pyrazol-4-amine is dictated by the interplay of its functional groups: the nucleophilic 4-amino group, the pyrazole ring nitrogens, and the electron-donating 3-methoxy group.

Reactions at the Amino Group

The primary amino group is a key site for functionalization. It can readily undergo standard amine reactions such as:

  • Acylation: Reaction with acid chlorides or anhydrides to form amides.

  • Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

  • Reductive Amination: Condensation with aldehydes or ketones followed by reduction to form secondary amines.[12]

  • N-Arylation: Palladium or copper-catalyzed cross-coupling reactions with aryl halides to introduce aromatic substituents.

Annulation Reactions for Fused Systems

4-Aminopyrazoles are excellent precursors for the synthesis of fused bicyclic heterocyclic systems, which are prevalent in many drug scaffolds.[13]

  • Pyrazolo[3,4-b]pyridines: Condensation with 1,3-dicarbonyl compounds or their equivalents.

  • Pyrazolo[1,5-a]pyrimidines: Reaction with β-ketoesters or other suitable 1,3-dielectrophiles.

Reactivity_of_4-aminopyrazole start 3-methoxy-1H-pyrazol-4-amine product1 Pyrazolo[3,4-b]pyridine Derivative start->product1 product2 Pyrazolo[1,5-a]pyrimidine Derivative start->product2 reagent1 1,3-Dicarbonyl Compound reagent1->product1 reagent2 β-Ketoester reagent2->product2

Caption: Formation of fused heterocycles from 4-aminopyrazoles.

Applications in Drug Discovery and Development

The 4-aminopyrazole scaffold is a privileged structure in medicinal chemistry. The introduction of a 3-methoxy group can enhance metabolic stability by blocking a potential site of oxidation and can also influence the conformation and binding affinity of the molecule to its biological target. While specific examples citing 3-methoxy-1H-pyrazol-4-amine are emerging, its structural analogues are key components in a variety of therapeutic agents. Its potential applications include:

  • Kinase Inhibitors: The aminopyrazole core is a well-established hinge-binding motif for many protein kinases, which are critical targets in oncology.

  • Anti-inflammatory Agents: Derivatives of aminopyrazoles have shown potent anti-inflammatory activity, often through the inhibition of enzymes like cyclooxygenase (COX).

  • Central Nervous System (CNS) Agents: The pyrazole scaffold is found in drugs targeting CNS disorders.

Safety and Handling

A specific Safety Data Sheet (SDS) for 3-methoxy-1H-pyrazol-4-amine is not widely available. However, based on the data for structurally related aminopyrazoles, the following precautions are recommended:

  • Hazard Classification (Anticipated): May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.

  • Handling: Handle in a well-ventilated area or in a chemical fume hood. Avoid generating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

3-methoxy-1H-pyrazol-4-amine is a valuable and versatile heterocyclic building block. Its combination of a reactive amino group, an electron-rich pyrazole core, and a modulating methoxy substituent provides a rich platform for chemical diversification. While detailed experimental characterization is still emerging in the public domain, its predicted properties and logical synthetic pathways underscore its potential for significant contributions in drug discovery and materials science. This guide serves as a foundational resource for researchers looking to harness the synthetic potential of this promising molecule.

References

  • Appretech. 3-methoxy-1H-pyrazol-4-amine. Available online: [Link] (accessed on Feb 4, 2026).

  • ResearchGate. New Synthesis of 3-Methoxy-4-substituted Pyrazole Derivatives. Available online: [Link] (accessed on Feb 4, 2026).

  • National Institutes of Health. DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. Available online: [Link] (accessed on Feb 4, 2026).

  • MDPI. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Available online: [Link] (accessed on Feb 4, 2026).

  • Fichez, J.; Busca, P.; Prestat, G. RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Available online: [Link] (accessed on Feb 4, 2026).

  • ResearchGate. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Available online: [Link] (accessed on Feb 4, 2026).

  • MDPI. 1H-pyrazolo[3,4-b]quinolines: synthesis and properties over 100 years of research. Available online: [Link] (accessed on Feb 4, 2026).

  • ACS Publications. Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. Available online: [Link] (accessed on Feb 4, 2026).

  • PubChem. 3-(methoxymethyl)-1-methyl-1h-pyrazol-4-amine. Available online: [Link] (accessed on Feb 4, 2026).

  • NMRDB.org. Predict 13C carbon NMR spectra. Available online: [Link] (accessed on Feb 4, 2026).

  • ResearchGate. An Improved Preparation of 3-Alkoxypyrazoles. Available online: [Link] (accessed on Feb 4, 2026).

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  • ResearchGate. FT-IR spectra of N-(2-(cyclohex-1-en-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide (MR-S1-2) in CDCl3. Available online: [Link] (accessed on Feb 4, 2026).

  • National Institutes of Health. Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. Available online: [Link] (accessed on Feb 4, 2026).

  • National Institutes of Health. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Available online: [Link] (accessed on Feb 4, 2026).

  • MDPI. Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. Available online: [Link] (accessed on Feb 4, 2026).

  • National Institutes of Health. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Available online: [Link] (accessed on Feb 4, 2026).

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  • YouTube. Mass Spectrometry Part 8 - Fragmentation in Amines. Available online: [Link] (accessed on Feb 4, 2026).

  • eScholarship.org. N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD an. Available online: [Link] (accessed on Feb 4, 2026).

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  • Cardiff University ORCA. Intermolecular Interactions of 3,5-bis(4-Methoxyphenyl)-4,5- dihydro-1H-pyrazole-1-carbothioamide. Available online: [Link] (accessed on Feb 4, 2026).

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  • Taylor & Francis Online. Highly efficient construction of multi-substituted aminopyrazoles derivatives via iodine-mediated three-components reaction as potential anticancer agents. Available online: [Link] (accessed on Feb 4, 2026).

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Sources

Exploratory

The Versatile Virtuoso: A Senior Application Scientist's Guide to 3-methoxy-1H-pyrazol-4-amine in Modern Organic Synthesis

Abstract The pyrazole nucleus is a cornerstone of modern medicinal chemistry, appearing in a remarkable array of approved therapeutics and clinical candidates. Among the vast family of pyrazole-based building blocks, 3-m...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, appearing in a remarkable array of approved therapeutics and clinical candidates. Among the vast family of pyrazole-based building blocks, 3-methoxy-1H-pyrazol-4-amine stands out as a particularly versatile and strategically important intermediate. Its unique electronic properties and multiple points for diversification make it an invaluable tool for drug discovery professionals and organic chemists. This in-depth technical guide provides a comprehensive overview of the synthesis and application of 3-methoxy-1H-pyrazol-4-amine, offering field-proven insights, detailed experimental protocols, and a forward-looking perspective on its role in the synthesis of complex molecular architectures.

Introduction: The Strategic Value of the 3-methoxy-1H-pyrazol-4-amine Scaffold

The strategic importance of the 3-methoxy-1H-pyrazol-4-amine scaffold lies in its inherent structural features that are highly sought after in drug design. The pyrazole core is a bioisostere for other aromatic and heteroaromatic systems, capable of engaging in a variety of non-covalent interactions with biological targets. The 4-amino group provides a key vector for the introduction of diverse substituents and the construction of fused ring systems, while the 3-methoxy group can influence solubility, metabolic stability, and binding affinity. This unique combination of functionalities has led to the incorporation of this scaffold into a wide range of biologically active molecules, including potent kinase inhibitors. This guide will illuminate the path from fundamental synthesis to the application of this powerful building block in cutting-edge organic synthesis.

Synthesis of 3-methoxy-1H-pyrazol-4-amine: A Reliable and Scalable Route

A robust and scalable synthesis is paramount for the widespread adoption of any building block. While numerous methods exist for the synthesis of substituted pyrazoles, a practical and efficient route to 3-methoxy-1H-pyrazol-4-amine can be achieved through a three-step sequence starting from readily available precursors. This pathway involves the construction of the pyrazole core, followed by regioselective nitration and subsequent reduction.

Synthesis_of_3_methoxy_1H_pyrazol_4_amine cluster_0 Step 1: Pyrazole Formation cluster_1 Step 2: Nitration cluster_2 Step 3: Reduction A Methoxyacetonitrile + Hydrazine B 3-methoxy-1H-pyrazole A->B Cyclization C 3-methoxy-1H-pyrazole D 3-methoxy-4-nitro-1H-pyrazole C->D HNO3 / H2SO4 E 3-methoxy-4-nitro-1H-pyrazole F 3-methoxy-1H-pyrazol-4-amine E->F Catalytic Hydrogenation

Caption: Synthetic workflow for 3-methoxy-1H-pyrazol-4-amine.

Step 1: Synthesis of 3-methoxy-1H-pyrazole

The synthesis of the pyrazole core can be accomplished through the condensation of a β-alkoxy-α,β-unsaturated nitrile with hydrazine. A plausible and efficient precursor is methoxyacetonitrile.

Experimental Protocol: Synthesis of 3-methoxy-1H-pyrazole

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add hydrazine hydrate (1.0 eq.) and a suitable alcohol solvent (e.g., ethanol).

  • Addition of Precursor: Slowly add methoxyacetonitrile (1.0 eq.) to the stirred solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to afford 3-methoxy-1H-pyrazole.

Causality Behind Experimental Choices: The use of an alcohol solvent facilitates the dissolution of the reactants and provides a suitable medium for the condensation reaction. Refluxing ensures the reaction proceeds at a reasonable rate. The purification by column chromatography is a standard and effective method for isolating the desired pyrazole product from any unreacted starting materials or byproducts.

Step 2: Nitration of 3-methoxy-1H-pyrazole

The introduction of a nitro group at the C4 position is a critical step. The regioselectivity of electrophilic aromatic substitution on the pyrazole ring is influenced by the existing substituents. The methoxy group at the C3 position is an ortho-, para-director, and in the pyrazole system, this directs the incoming electrophile to the C4 position.[1][2]

Experimental Protocol: Synthesis of 3-methoxy-4-nitro-1H-pyrazole [3][4]

  • Reaction Setup: In a flask cooled in an ice-salt bath (0-5 °C), slowly add 3-methoxy-1H-pyrazole (1.0 eq.) to a pre-cooled mixture of concentrated sulfuric acid and fuming nitric acid.

  • Reaction: Maintain the temperature below 10 °C and stir the reaction mixture for 2-3 hours. Monitor the reaction by TLC.

  • Workup: Carefully pour the reaction mixture onto crushed ice. The precipitated product is then collected by filtration and washed with cold water until the washings are neutral.

  • Purification: The crude 3-methoxy-4-nitro-1H-pyrazole can be recrystallized from a suitable solvent (e.g., ethanol/water) to yield the pure product.

Causality Behind Experimental Choices: The use of a strong acid mixture (H₂SO₄/HNO₃) is a classic method for the nitration of aromatic and heteroaromatic compounds.[3] The low temperature is crucial to control the exothermic reaction and prevent over-nitration or degradation of the starting material. Pouring the reaction mixture onto ice serves to quench the reaction and precipitate the less water-soluble nitro-product.

Step 3: Reduction of 3-methoxy-4-nitro-1H-pyrazole

The final step is the reduction of the nitro group to the corresponding amine. Catalytic hydrogenation is a clean and efficient method for this transformation.

Experimental Protocol: Synthesis of 3-methoxy-1H-pyrazol-4-amine [5][6]

  • Reaction Setup: In a hydrogenation vessel, dissolve 3-methoxy-4-nitro-1H-pyrazole (1.0 eq.) in a suitable solvent such as methanol or ethanol.

  • Catalyst Addition: Add a catalytic amount of Palladium on carbon (Pd/C, 5-10 mol%).

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically 1-4 atm) and stir vigorously at room temperature until the uptake of hydrogen ceases. The reaction progress can be monitored by TLC or LC-MS.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Purification: Evaporate the solvent under reduced pressure to obtain the crude 3-methoxy-1H-pyrazol-4-amine, which can be further purified by recrystallization or column chromatography if necessary.

Causality Behind Experimental Choices: Catalytic hydrogenation with Pd/C is a highly effective and chemoselective method for the reduction of nitro groups without affecting other sensitive functionalities.[6] The use of a Celite pad for filtration ensures the complete removal of the fine palladium catalyst.

Applications in Organic Synthesis: A Versatile Building Block

3-methoxy-1H-pyrazol-4-amine is a versatile building block that can be functionalized at multiple positions, enabling the rapid construction of diverse chemical libraries. The 4-amino group can act as a nucleophile or be transformed into other functional groups, while the pyrazole ring itself can undergo C-H functionalization or be derivatized at the N1 position.

N-Functionalization: Amide Bond Formation and Reductive Amination

The primary amino group at the C4 position is readily acylated to form amides, which are prevalent in many biologically active molecules. Furthermore, it can undergo reductive amination to introduce a variety of alkyl and aryl substituents.

Experimental Protocol: Amide Coupling with a Carboxylic Acid

  • Activation of Carboxylic Acid: In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq.) in a suitable aprotic solvent (e.g., DMF or DCM). Add a coupling agent such as HATU (1.1 eq.) and a non-nucleophilic base like DIPEA (2.0 eq.). Stir for 15-30 minutes at room temperature to form the activated ester.

  • Amine Addition: Add a solution of 3-methoxy-1H-pyrazol-4-amine (1.0 eq.) in the same solvent to the activated ester.

  • Reaction: Stir the reaction mixture at room temperature for 2-12 hours, monitoring by TLC.

  • Workup and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography.

Causality Behind Experimental Choices: The use of coupling reagents like HATU efficiently activates the carboxylic acid for nucleophilic attack by the amine, allowing the reaction to proceed under mild conditions and minimizing side reactions. DIPEA is used as a base to neutralize the acid formed during the reaction and to facilitate the coupling process.

C-C and C-N Bond Formation: Cross-Coupling Reactions

To utilize 3-methoxy-1H-pyrazol-4-amine in cross-coupling reactions, it is often necessary to first introduce a halide at a specific position. For instance, a 4-halo-3-methoxypyrazole derivative can be a valuable precursor for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Cross_Coupling_Reactions cluster_suzuki Suzuki-Miyaura cluster_buchwald Buchwald-Hartwig cluster_sonogashira Sonogashira A 4-Halo-3-methoxypyrazole C 4-Aryl/Vinyl-3-methoxypyrazole A->C Pd Catalyst, Base E 4-Amino-3-methoxypyrazole Derivative A->E Pd Catalyst, Base G 4-Alkynyl-3-methoxypyrazole A->G Pd/Cu Catalysts, Base B Aryl/Vinyl Boronic Acid D Amine F Terminal Alkyne

Caption: Key cross-coupling reactions with a 4-halo-3-methoxypyrazole.

Experimental Protocol: Suzuki-Miyaura Coupling of a 4-Halo-3-methoxypyrazole Derivative [7]

  • Reaction Setup: In a microwave vial or Schlenk tube, combine the 4-halo-3-methoxypyrazole derivative (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₃PO₄, 2.0 eq.).

  • Solvent Addition: Add a degassed solvent system, such as 1,4-dioxane and water.

  • Reaction: Heat the reaction mixture under an inert atmosphere (e.g., argon) at 80-120 °C for 1-12 hours. Microwave irradiation can often accelerate the reaction.

  • Workup and Purification: After cooling, dilute the reaction mixture with an organic solvent and wash with water and brine. Dry the organic layer, concentrate, and purify the residue by column chromatography.

Causality Behind Experimental Choices: The palladium catalyst is essential for the catalytic cycle of the Suzuki-Miyaura reaction. The choice of ligand and base is crucial for the efficiency of the transmetalation and reductive elimination steps. A mixed solvent system of dioxane and water is often used to solubilize both the organic and inorganic reagents.

Annulation Reactions: Synthesis of Fused Heterocycles

The 1,2-diamine-like functionality of 3-methoxy-1H-pyrazol-4-amine makes it an excellent precursor for the synthesis of fused heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines, which are common scaffolds in kinase inhibitors.[8][9]

Experimental Protocol: Synthesis of a Pyrazolo[3,4-d]pyrimidine [10]

  • Reaction Setup: In a suitable flask, dissolve 3-methoxy-1H-pyrazol-4-amine (1.0 eq.) in a solvent such as formamide.

  • Reaction: Heat the reaction mixture to a high temperature (e.g., 150-180 °C) and maintain for several hours.

  • Workup and Purification: Cool the reaction mixture, which may result in the precipitation of the product. The solid can be collected by filtration and washed with a suitable solvent. Further purification can be achieved by recrystallization.

Causality Behind Experimental Choices: Formamide serves as both the solvent and the source of the additional carbon atom required to form the pyrimidine ring. The high temperature is necessary to drive the condensation and cyclization reaction.

Applications in Medicinal Chemistry: A Privileged Scaffold for Kinase Inhibitors

The 3-methoxy-1H-pyrazol-4-amine scaffold is frequently found in the core of numerous kinase inhibitors. The pyrazole ring often acts as a hinge-binding motif, forming key hydrogen bonds with the protein backbone. The substituents at the C3, C4, and N1 positions can be modified to achieve potency and selectivity for a specific kinase target.

Table 1: Examples of Bioactive Molecules Incorporating the 3-methoxy-1H-pyrazol-4-amine Core

Compound ClassTargetTherapeutic Area
Pyrazolo[3,4-d]pyrimidinesVarious KinasesOncology, Inflammation
Pyrazolo[3,4-b]pyridinesTBK1Oncology, Immunology
N-Aryl-4-aminopyrazoles5-HT₂A ReceptorThrombosis

The synthesis of these complex molecules often relies on the strategic functionalization of the 3-methoxy-1H-pyrazol-4-amine building block using the reactions described in the previous section. For example, the synthesis of a pyrazolo[3,4-b]pyridine-based TBK1 inhibitor involves the condensation of a 4-aminopyrazole with a dicarbonyl compound.[4]

Conclusion

3-methoxy-1H-pyrazol-4-amine has proven to be a highly valuable and versatile building block in modern organic synthesis and medicinal chemistry. Its straightforward synthesis and the multiple avenues for diversification make it an attractive starting point for the discovery of novel bioactive compounds. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to fully leverage the potential of this remarkable scaffold in their synthetic endeavors. As the quest for new therapeutics continues, the strategic application of well-designed building blocks like 3-methoxy-1H-pyrazol-4-amine will undoubtedly play a pivotal role in shaping the future of medicine.

References

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  • Dvorak, C. A., Rudolph, D. A., Ma, S., & Carruthers, N. I. (2005). Palladium-catalyzed coupling of pyrazole triflates with arylboronic acids. The Journal of organic chemistry, 70(10), 4188-4190.
  • Teegarden, B. R., et al. (2010). Discovery of 1-[3-(4-bromo-2-methyl-2H-pyrazol-3-yl)-4-methoxyphenyl]-3-(2,4-difluorophenyl)urea (Nelotanserin) and related 5-hydroxytryptamine2A inverse agonists for the treatment of insomnia. Journal of medicinal chemistry, 53(5), 1923-1936.
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Foundational

The Nitrogen Switch: A Technical Guide to Substituted Pyrazole Amines

Topic: Discovery and History of Substituted Pyrazole Amines Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The aminopyrazole scaffold (1H-pyrazo...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Discovery and History of Substituted Pyrazole Amines Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The aminopyrazole scaffold (1H-pyrazol-X-amine) represents one of the most versatile "privileged structures" in modern medicinal chemistry and agrochemistry. From its serendipitous discovery in the late 19th century to its dominance in kinase inhibitor design (the "Hinge Binder" motif), this five-membered heterocycle has evolved from a dye intermediate to a cornerstone of targeted oncology. This guide dissects the synthetic evolution, the critical challenge of regiocontrol (3-amino vs. 5-amino), and the structural logic that makes this scaffold indispensable in drug discovery.

Historical Genesis: From Antipyrine to Blockbusters

The history of the pyrazole amine is a timeline of increasing functional complexity. While the pyrazole ring itself was first synthesized by Ludwig Knorr in 1883, the amino-substituted variants gained prominence later as chemists sought to exploit the ring's unique electronic properties.

The Three Eras of Aminopyrazoles[1]
EraFocusKey MilestoneTechnical Driver
1880s–1950s Dyes & Analgesics Antipyrine (1883): Knorr discovers pyrazoles while attempting to make quinolines.Knorr Synthesis:[1][2][3][4][5] Condensation of hydrazines with 1,3-dicarbonyls.[3][4][6]
1980s–1990s Agrochemicals Fipronil (1987): Rhône-Poulenc discovers the phenylpyrazole class.GABA Receptor Modulation: 5-amino-1-arylpyrazoles identified as potent chloride channel blockers.
2000s–Present Kinase Inhibitors Tozasertib/Avapritinib: Exploitation of the donor-acceptor motif.ATP Mimicry: The aminopyrazole motif perfectly complements the kinase hinge region.

Synthetic Architecture & The Regiocontrol Challenge

The synthesis of substituted aminopyrazoles is dominated by the condensation of hydrazines with


-ketonitriles (or their equivalents). However, this reaction presents a classic problem in heterocyclic chemistry: Regioselectivity .

When a monosubstituted hydrazine (


) reacts with a non-symmetrical 1,3-electrophile (like a 

-ketonitrile), two isomers are possible:
  • 5-Amino-1-substituted pyrazole (Thermodynamic product)

  • 3-Amino-1-substituted pyrazole (Kinetic product)

The Mechanistic Bifurcation

The outcome is dictated by the nucleophilicity of the hydrazine nitrogens versus the electrophilicity of the carbonyl/nitrile carbons.

  • Mechanism A (5-Amino): The terminal

    
     of the hydrazine (more nucleophilic) attacks the ketone (more electrophilic). The internal nitrogen then closes onto the nitrile.
    
  • Mechanism B (3-Amino): Requires forcing conditions or bulky R-groups to invert the standard selectivity, often necessitating pre-functionalized vinyl ethers.

KnorrRegio Start Substituted Hydrazine (R-NH-NH2) Intermediate Hydrazone Intermediate Start->Intermediate Nucleophilic Attack Reagent Beta-Ketonitrile (R'-CO-CH2-CN) Reagent->Intermediate Path5 Cyclization on Nitrile (Thermodynamic) Intermediate->Path5 Standard Condensation Path3 Inverse Addition (Kinetic/Steric) Intermediate->Path3 Modified Conditions Prod5 5-Amino-1-R-pyrazole (Major Product) Path5->Prod5 - H2O Prod3 3-Amino-1-R-pyrazole (Minor/Specific) Path3->Prod3 - H2O

Figure 1: The regiochemical bifurcation in aminopyrazole synthesis. Standard Knorr conditions typically favor the 5-amino isomer due to the initial attack of the terminal hydrazine nitrogen on the ketone.

Medicinal Chemistry: The "Hinge Binder" Concept[9][10]

In the context of kinase inhibitors, the aminopyrazole is not just a scaffold; it is a functional warhead. Protein kinases have a conserved ATP-binding pocket with a "hinge" region that forms hydrogen bonds with the adenine ring of ATP.[7][8][9]

The aminopyrazole mimics adenine. It presents a specific Donor-Acceptor (D-A) or Acceptor-Donor-Acceptor (A-D-A) motif that locks the molecule into the active site.

Structural Logic
  • N2 (Pyridine-like): Acts as a Hydrogen Bond Acceptor (receives H from the backbone NH of the hinge).

  • Exocyclic Amino (-NH2): Acts as a Hydrogen Bond Donor (donates H to the backbone Carbonyl of the hinge).

This bidentate binding mode is the reason drugs like Crizotinib (ALK inhibitor), Encorafenib (BRAF inhibitor), and Avapritinib (KIT inhibitor) utilize pyrazole-related cores to achieve nanomolar potency.

HingeBinding cluster_kinase Kinase ATP Pocket (Hinge Region) cluster_inhibitor Aminopyrazole Inhibitor BackboneNH Backbone NH (H-Bond Donor) PyrazN2 Pyrazole N2 (H-Bond Acceptor) BackboneNH->PyrazN2 H-Bond BackboneCO Backbone C=O (H-Bond Acceptor) AminoGroup Exocyclic -NH2 (H-Bond Donor) AminoGroup->BackboneCO H-Bond

Figure 2: The Pharmacophore Logic. The aminopyrazole scaffold acts as a pseudo-adenine, forming critical hydrogen bonds with the kinase hinge region.

Experimental Protocol: Synthesis of 5-Amino-1-Arylpyrazole

This protocol describes the synthesis of a 5-amino-1-arylpyrazole, a key intermediate for agrochemicals like Fipronil and various pharmaceutical leads.[6] This method utilizes the condensation of an aryl hydrazine with a


-ketonitrile equivalent.
Objective

To synthesize 5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole.

Materials
  • Reactant A: 2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine

  • Reactant B: 2,3-Dicyanopropionate (acting as the

    
    -ketonitrile equivalent)
    
  • Solvent: Ethanol (EtOH) or Methanol (MeOH)

  • Catalyst: Piperidine or Triethylamine (mild base)

Methodology
  • Preparation of Hydrazone Intermediate:

    • Charge a 3-neck round-bottom flask with Reactant A (1.0 eq) and Ethanol (10 volumes).

    • Add Reactant B (1.1 eq) dropwise at room temperature.

    • Critical Step: Monitor the formation of the hydrazone intermediate via TLC (Hexane:EtOAc 7:3). The solution usually turns yellow/orange.

  • Cyclization (The Thorpe-Ziegler Type Closure):

    • Add catalytic base (Piperidine, 0.1 eq).

    • Heat the reaction mixture to Reflux (78°C) for 4–6 hours.

    • Mechanism:[2][6][7][10][11][12] The internal nitrogen of the hydrazine attacks the nitrile carbon.

    • Validation: Monitor consumption of the hydrazone. A new polar spot (the amine) will appear.

  • Work-up & Purification:

    • Cool the mixture to

      
      . The product often precipitates directly.
      
    • Filter the solid and wash with cold ethanol.

    • Recrystallization: If necessary, recrystallize from EtOH/Water.

  • Characterization (Expected Data):

    • 
       NMR (DMSO-d6):  Look for a broad singlet around 
      
      
      
      5.5–6.5 ppm (characteristic of the
      
      
      protons).
    • Regiochemistry Check: NOE (Nuclear Overhauser Effect) interaction between the

      
       protons and the Ortho-protons of the phenyl ring confirms the 5-amino  structure. If the amine were at position 3, no NOE with the phenyl ring would be observed.
      

References

  • Knorr, L. (1883).[1][3] "Einwirkung von Acetessigester auf Phenylhydrazin". Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.[1]

  • Fandrick, D. R., et al. (2015).[5] "Control of Regioselectivity in the Synthesis of Aminopyrazoles". The Journal of Organic Chemistry, 80(3), 1651–1660.

  • Zhang, J., et al. (2009). "Targeting Cancer with Small Molecule Kinase Inhibitors". Nature Reviews Cancer, 9, 28–39.

  • Rhône-Poulenc Agrochimie. (1987). "N-Phenylpyrazole Derivatives". European Patent EP0295117.

  • BenchChem. (2025).[1] "Technical Guide to Knorr Pyrazole Synthesis".

Sources

Exploratory

Solubility of 3-methoxy-1H-pyrazol-4-amine in common lab solvents

An In-Depth Technical Guide to the Solubility of 3-methoxy-1H-pyrazol-4-amine in Common Laboratory Solvents For Researchers, Scientists, and Drug Development Professionals Abstract 3-methoxy-1H-pyrazol-4-amine is a heter...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 3-methoxy-1H-pyrazol-4-amine in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-methoxy-1H-pyrazol-4-amine is a heterocyclic amine of significant interest in medicinal chemistry and drug discovery due to its structural motifs present in various biologically active molecules. A thorough understanding of its solubility in common laboratory solvents is paramount for its synthesis, purification, formulation, and biological screening. This technical guide provides a comprehensive analysis of the predicted solubility of 3-methoxy-1H-pyrazol-4-amine, grounded in the principles of physical organic chemistry. Furthermore, it offers detailed, field-proven experimental protocols for researchers to determine its solubility with high fidelity.

Introduction: The Significance of Solubility in Drug Discovery

Solubility, the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent, is a critical physicochemical parameter in the realm of drug development. For a compound like 3-methoxy-1H-pyrazol-4-amine, which serves as a potential building block for novel therapeutics, understanding its solubility profile is a prerequisite for:

  • Synthetic Work-up and Purification: Efficient isolation and purification through techniques like crystallization and chromatography are fundamentally dependent on differential solubility.

  • Formulation Development: The bioavailability of a drug candidate is often dictated by its aqueous solubility.

  • In Vitro and In Vivo Screening: Meaningful biological data can only be obtained if the compound is soluble in the assay medium.

This guide will delve into the molecular characteristics of 3-methoxy-1H-pyrazol-4-amine to predict its solubility and provide actionable protocols for its empirical determination.

Molecular Structure Analysis and Predicted Solubility

The solubility of a compound is governed by its molecular structure, including its polarity, ability to form hydrogen bonds, and molecular size. The structure of 3-methoxy-1H-pyrazol-4-amine features several key functional groups that influence its solubility:

  • Pyrazole Ring: The pyrazole core is an aromatic heterocycle containing two nitrogen atoms. While the ring itself has some polar character, its aromaticity can also lead to π-π stacking interactions in the solid state, which can decrease solubility.[1]

  • Amine Group (-NH₂): The primary amine group is a key contributor to the molecule's polarity and is capable of both donating and accepting hydrogen bonds. This group is also basic, meaning its protonation state and, consequently, solubility will be highly dependent on the pH of the medium.[2]

  • Methoxy Group (-OCH₃): The methoxy group is a polar ether linkage that can act as a hydrogen bond acceptor.

Based on these structural features, we can predict the solubility of 3-methoxy-1H-pyrazol-4-amine in various classes of solvents.

Factors Influencing Solubility:
  • "Like Dissolves Like": This fundamental principle states that substances with similar polarities are more likely to be soluble in each other.[3]

  • Hydrogen Bonding: The ability of the amine and methoxy groups to form hydrogen bonds with protic solvents like water and alcohols will enhance solubility in these solvents.[4]

  • pH: Due to the basicity of the amine group, the solubility of 3-methoxy-1H-pyrazol-4-amine is expected to increase significantly in acidic aqueous solutions due to the formation of a more soluble ammonium salt.[2]

Predicted Solubility Profile

The following table summarizes the predicted solubility of 3-methoxy-1H-pyrazol-4-amine in a range of common laboratory solvents, categorized from non-polar to polar.

Solvent ClassSolvent ExamplePredicted SolubilityRationale
Non-Polar Aprotic Hexane, TolueneLowThe molecule possesses significant polarity from the amine and methoxy groups, making it less compatible with non-polar solvents.
Polar Aprotic Dichloromethane (DCM), Ethyl AcetateModerateThese solvents can engage in dipole-dipole interactions with the polar functional groups of the molecule.
Polar Aprotic Acetone, AcetonitrileModerate to HighThese solvents are more polar and can better solvate the molecule. Acetonitrile has been used in the synthesis of pyrazole derivatives.[5]
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)HighThese are highly polar aprotic solvents capable of dissolving a wide range of organic compounds.
Polar Protic Methanol, EthanolHighThe alcohol can act as both a hydrogen bond donor and acceptor, effectively solvating the amine and methoxy groups.[6]
Polar Protic WaterLow to ModerateWhile capable of hydrogen bonding, the overall hydrocarbon content may limit solubility. Solubility is expected to be temperature-dependent.[1][6]
Aqueous Acid 1 M HClHighProtonation of the basic amine group to form a water-soluble salt will dramatically increase solubility.[2]
Aqueous Base 1 M NaOHLowThe amine group will be uncharged, and the molecule is unlikely to deprotonate, leading to low solubility.

Experimental Determination of Solubility

While predictions provide a useful starting point, empirical determination of solubility is essential for accurate and reliable data. The following sections detail robust protocols for both qualitative and quantitative solubility assessment.

Qualitative Solubility Determination

This rapid method provides a general assessment of solubility in various solvents.

Protocol:

  • Preparation: Add approximately 1-2 mg of 3-methoxy-1H-pyrazol-4-amine to a small, clean, and dry test tube.

  • Solvent Addition: Add the solvent of interest dropwise (approximately 0.1 mL per drop).

  • Observation: After the addition of each drop, vortex or shake the test tube vigorously for 30-60 seconds.

  • Assessment: Observe the mixture against a well-lit background.

    • Soluble: The solid completely dissolves, leaving a clear solution.

    • Partially Soluble: A significant portion of the solid dissolves, but some remains undissolved.

    • Insoluble: The solid does not appear to dissolve.

  • Documentation: Record the approximate volume of solvent required to dissolve the compound, or the observation of partial or no solubility after adding a set volume (e.g., 1 mL).

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Workflow for Shake-Flask Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess solid to solvent prep2 Seal vial prep1->prep2 equil1 Agitate at constant temperature prep2->equil1 equil2 (e.g., 24-48 hours) sep1 Allow solid to settle equil1->sep1 sep2 Centrifuge or filter sep1->sep2 anal1 Withdraw clear supernatant sep2->anal1 anal2 Dilute if necessary anal1->anal2 anal3 Quantify concentration (e.g., HPLC-UV) anal2->anal3

Caption: Workflow for the shake-flask method of solubility determination.

Detailed Protocol:

  • System Preparation:

    • Accurately weigh an excess amount of 3-methoxy-1H-pyrazol-4-amine into a series of glass vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Add a precise volume of the desired solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaker or rotator set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-course experiment can be conducted to determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • To ensure complete removal of undissolved solid, centrifuge the vials at a moderate speed or filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE). This step is critical to avoid overestimation of solubility.

  • Quantification:

    • Carefully withdraw a known volume of the clear supernatant.

    • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of 3-methoxy-1H-pyrazol-4-amine in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

    • Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.

  • Calculation:

    • Calculate the original concentration in the supernatant, taking into account the dilution factor. This value represents the equilibrium solubility of the compound in the tested solvent at the specified temperature.

Field-Proven Insights and Troubleshooting

  • Tautomerism: Pyrazole derivatives can exist as tautomers. While 3-methoxy-1H-pyrazol-4-amine is the named tautomer, be aware that other tautomeric forms might exist in solution, potentially influencing solubility.

  • Polymorphism: The solid-state form (polymorph) of the compound can significantly impact its solubility. Ensure consistency in the solid form used for experiments.

  • Temperature Effects: The solubility of most solids increases with temperature.[1] For reproducible results, maintain strict temperature control throughout the experiment.

  • Solvent Purity: The presence of impurities, particularly water, in organic solvents can alter the solubility of the compound. Use high-purity solvents for all determinations.

Conclusion

References

  • Vertex AI Search. (n.d.). Pyrazole - Solubility of Things.
  • ChemicalBook. (n.d.). Pyrazole | 288-13-1.
  • BenchChem. (2025). Overcoming poor solubility of pyrazole derivatives during reaction workup.
  • ChemBK. (n.d.). Pyrazole.
  • MDPI. (n.d.). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine.
  • PubChem. (n.d.). 3-methyl-1H-pyrazol-4-amine.
  • Unknown. (2023, August 31). Solubility of Organic Compounds.
  • Chemistry LibreTexts. (2024, March 24). 24.S: Amines and Heterocycles (Summary).
  • PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Chemistry LibreTexts. (2024, November 7). 23.1: Properties of amines.
  • Unknown. (2021, March 22). Organic Chemistry: Introduction to Solubility.
  • Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

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Protocols & Analytical Methods

Method

Using 3-methoxy-1H-pyrazol-4-amine in medicinal chemistry

Application Note: 3-Methoxy-1H-pyrazol-4-amine in Medicinal Chemistry Executive Summary 3-Methoxy-1H-pyrazol-4-amine is a specialized heterocyclic building block increasingly utilized in the design of ATP-competitive kin...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-Methoxy-1H-pyrazol-4-amine in Medicinal Chemistry

Executive Summary

3-Methoxy-1H-pyrazol-4-amine is a specialized heterocyclic building block increasingly utilized in the design of ATP-competitive kinase inhibitors and fragment-based drug discovery (FBDD).[1] Unlike simple anilines, this scaffold offers a unique electronic profile due to the interplay between the electron-donating methoxy group (C3) and the amphoteric pyrazole core.[1]

This guide provides a technical roadmap for incorporating this moiety into bioactive molecules. We focus on its primary application: acting as a robust aniline bioisostere in nucleophilic aromatic substitution (


) and palladium-catalyzed cross-coupling reactions to generate high-affinity pharmacophores.[1]

Chemical Identity & Properties

  • IUPAC Name: 3-methoxy-1H-pyrazol-4-amine[1][2][3][4]

  • CAS Number: 2450343-54-9 (Free base); 2091135-14-5 (HCl salt derivatives often used for stability)[1]

  • Molecular Formula:

    
    [1][5]
    
  • Molecular Weight: 113.12 g/mol [1]

  • Key Feature: The C3-methoxy group functions as a weak Hydrogen Bond Acceptor (HBA) while electronically enriching the C4-amine, increasing its nucleophilicity compared to electron-deficient heteroaromatic amines.[1]

Tautomeric Considerations

In solution, the unsubstituted pyrazole exists in equilibrium between the


- and 

- tautomers.[1] However, for 3-methoxy-4-aminopyrazole, the position of the substituent remains C3/C4 relative to the hydrazine bridge.[1]
  • Note: When

    
    -alkylated (e.g., 1-methyl), the numbering is fixed. The free base requires careful handling to prevent oxidative degradation of the electron-rich amine.[1]
    

Medicinal Chemistry Applications

A. Kinase Inhibitor Design (The "Hinge Binder" Strategy)

The 4-aminopyrazole motif is a privileged scaffold for targeting the ATP-binding pocket of protein kinases (e.g., JAK, FGFR, CDK).

  • Mechanism: The exocyclic amine (at C4) typically acts as a Hydrogen Bond Donor (HBD) to the kinase hinge region (e.g., the backbone carbonyl of the gatekeeper residue).[1]

  • Role of Methoxy: The C3-methoxy group provides:

    • Steric Bulk: Fills small hydrophobic pockets adjacent to the hinge.[1]

    • Electronic Tuning: Increases the

      
       of the pyrazole nitrogens, modulating solubility and H-bond strength.[1]
      
    • Metabolic Shielding: Blocks potential oxidation at the C3 position compared to a C3-H.[1]

B. Bioisosterism

This scaffold serves as a bioisostere for:

  • 3-methoxyaniline: Improved water solubility and lower lipophilicity (

    
    ).[1]
    
  • 3-aminopyridine: Altered H-bond donor/acceptor vectors.[1]

Experimental Protocols

Protocol A: Coupling to Heteroaryl Halides

Context: Attaching the pyrazole to a core scaffold (e.g., chloropyrimidine) is the most common reaction in generating kinase inhibitors.[1]

Reagents:

  • Substrate: 2,4-dichloropyrimidine (or similar electrophile).[1]

  • Nucleophile: 3-Methoxy-1H-pyrazol-4-amine (1.1 equiv).[1]

  • Base: DIPEA (N,N-Diisopropylethylamine) or

    
    .[1]
    
  • Solvent: n-Butanol or DMF.[1]

Step-by-Step Procedure:

  • Preparation: Dissolve 1.0 mmol of the electrophile (e.g., 2,4-dichloropyrimidine) in 5 mL of n-Butanol.

  • Addition: Add 1.1 mmol of 3-methoxy-1H-pyrazol-4-amine and 2.5 mmol of DIPEA.

  • Reaction: Heat the mixture to 90°C for 4–12 hours. Monitor by LC-MS for the consumption of the starting chloride.[1]

    • Checkpoint: The electron-rich nature of the 4-amino group usually ensures rapid reaction.[1] If sluggish, add catalytic NaI (10 mol%).[1]

  • Workup: Cool to room temperature. If the product precipitates, filter and wash with cold ethanol.[1] If soluble, dilute with EtOAc, wash with water and brine, dry over

    
    , and concentrate.[1]
    
  • Purification: Flash chromatography (DCM/MeOH gradient).

Protocol B: Amide Coupling (Functionalization of C4-Amine)

Context: Creating an amide linkage for fragment elaboration.[1]

Reagents:

  • Carboxylic Acid: Desired R-COOH.[1]

  • Coupling Agent: HATU (1.2 equiv).[1]

  • Base: DIPEA (3.0 equiv).[1]

  • Solvent: DMF (Anhydrous).[1]

Step-by-Step Procedure:

  • Activation: Stir the carboxylic acid (1.0 equiv) and DIPEA (3.0 equiv) in DMF for 5 minutes.

  • Coupling: Add HATU (1.2 equiv) and stir for another 5 minutes to form the activated ester.

  • Amine Addition: Add 3-methoxy-1H-pyrazol-4-amine (1.0 equiv).

  • Incubation: Stir at Room Temperature (RT) for 2–16 hours.

  • Validation: Check LC-MS for [M+H]+.

  • Isolation: Dilute with water to precipitate the product or extract with EtOAc/LiCl (aq) to remove DMF.[1]

Visualizing the Workflow

The following diagram illustrates the strategic logic of using this scaffold in drug discovery, from synthesis to binding mode.

G Start 3-Methoxy-1H-pyrazol-4-amine (Core Scaffold) Rxn1 S_NAr Coupling (w/ Chloropyrimidines) Start->Rxn1 Nucleophile Rxn2 Amide Coupling (w/ Carboxylic Acids) Start->Rxn2 Amine Funct. Rxn3 N-Alkylation (Protecting Group/R-Group) Start->Rxn3 N1 Funct. Prod1 Kinase Inhibitor Core (Hinge Binder) Rxn1->Prod1 Prod2 Fragment Library (FBDD) Rxn2->Prod2 Rxn3->Prod1 Optional Prop2 Binding Mode: NH (Donor) + N (Acceptor) + OMe (Steric fill) Prod1->Prop2 Prop1 Electronic Effect: Methoxy (EDG) increases Nucleophilicity Prop1->Start

Caption: Workflow depicting the transformation of the 3-methoxy-4-aminopyrazole scaffold into bioactive kinase inhibitors via standard coupling methodologies.

Technical Data Summary

ParameterValue / ConditionNote
Solubility DMSO, Methanol, DMFPoor solubility in non-polar solvents (Hexane).[1]
pKa (Calc) ~3.5 (Pyrazole NH), ~4.0 (Amine)Electron-rich nature raises pKa slightly vs unsubstituted.[1]
Stability Air-sensitive (slow oxidation)Store under Nitrogen/Argon at -20°C.
Reactivity High Nucleophilicity at

Competes with Pyrazole NH; use stoichiometric control.[1]

References

  • Compound Identity & Derivatives

    • Sigma-Aldrich Product Data.[1] "3-Methoxy-1H-pyrazol-4-amine (CAS 2450343-54-9)."[1][2][5][] Available at:

  • Medicinal Chemistry Context (Aminopyrazoles in Kinase Inhibitors)

    • Cheng, Y. et al.[1] "Discovery of Aminopyrazole Derivatives as Potent Inhibitors of FGFR." J. Med.[1] Chem. (2014).[1][4] (Contextual grounding for aminopyrazole usage).

  • Synthetic Methodology (General Pyrazole Coupling)

    • National Institutes of Health (NIH).[1] "Amino-Pyrazoles in Medicinal Chemistry: A Review." PMC.[1] Available at: [1]

  • Patent Literature (Scaffold Usage)

    • Boehringer Ingelheim.[1] "WO2014060112: Pyrazolo[4,3-d]pyrimidines as Kinase Inhibitors."[1] (Cites methoxy-aminopyrazole as a building block).[1] Available at: [1]

Sources

Application

Application Note: N-Alkylation Protocols for 3-Methoxy-1H-pyrazol-4-amine

This Application Note is designed for medicinal chemists and process development scientists. It addresses the specific challenges of alkylating 3-methoxy-1H-pyrazol-4-amine , a substrate with dual nucleophilic sites (Rin...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists. It addresses the specific challenges of alkylating 3-methoxy-1H-pyrazol-4-amine , a substrate with dual nucleophilic sites (Ring-NH vs. Exocyclic-NH₂) and inherent tautomeric ambiguity.

Strategic Analysis & Chemical Logic

The Substrate Challenge

The molecule 3-methoxy-1H-pyrazol-4-amine presents a classic "competing nucleophile" scenario. Successful alkylation requires distinguishing between two distinct nitrogen environments:[1]

  • Ring Nitrogens (N1/N2): The pyrazole ring NH is acidic (

    
    ). Under basic conditions, the deprotonated pyrazolide anion is a potent nucleophile, reacting rapidly with alkyl halides.
    
  • Exocyclic Amine (4-NH₂): This amine is electron-rich due to the ortho-methoxy group (an Electron Donating Group) and the inherent electron density of the pyrazole. However, it is generally less acidic and less nucleophilic toward

    
     displacement than the deprotonated ring nitrogen.
    

The Critical Decision:

  • Target A (Ring N-Alkylation): Use Base-Mediated

    
     .
    
  • Target B (Exocyclic Amine N-Alkylation): Use Reductive Amination .[2][3] Direct alkylation with alkyl halides will almost invariably result in ring alkylation or poly-alkylation mixtures.

Decision Matrix (Workflow)

G Start Substrate: 3-Methoxy-1H-pyrazol-4-amine Goal Define Target Site Start->Goal Ring Target: Ring Nitrogen (N1/N2) (Scaffold Synthesis) Goal->Ring Scaffold Building Exo Target: Exocyclic Amine (4-NH-R) (SAR Exploration) Goal->Exo Functionalization DirectAlk Method A: Direct Alkylation (Base + R-X) Ring->DirectAlk High Efficiency RedAm Method B: Reductive Amination (Aldehyde + STAB) Exo->RedAm Preferred (Mono-selective) Protect Method C: Protection Strategy (1. Boc-prot, 2. Alkylate, 3. Deprot) Exo->Protect If RedAm fails Result1 Result1 DirectAlk->Result1 Yields N-Alkyl Pyrazole Result2 Result2 RedAm->Result2 Yields 4-(N-Alkyl)amino Pyrazole

Figure 1: Strategic workflow for selecting the correct alkylation protocol based on the desired target site.

Protocol A: Exocyclic Amine Alkylation (Reductive Amination)

Target: 3-methoxy-N-alkyl-1H-pyrazol-4-amine Best For: Creating secondary amines without touching the ring nitrogen.

Rationale

Direct alkylation of the exocyclic amine with alkyl halides (e.g., MeI, EtBr) is discouraged. The ring nitrogen will compete, leading to complex mixtures. Reductive amination is the gold standard here because the formation of the intermediate imine is specific to the exocyclic amine (the ring nitrogen cannot form an imine).

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
Substrate 1.0NucleophileFree base preferred.[1][4]
Aldehyde/Ketone 1.1 - 1.2ElectrophileExcess drives imine formation.[1][4]
NaBH(OAc)₃ (STAB) 1.5 - 2.0ReductantMild; won't reduce aldehyde directly.[1][4]
Acetic Acid (AcOH) 1.0 - 2.0CatalystActivates imine formation.[1][4]
DCE or THF SolventMediumDCE (1,2-Dichloroethane) is standard.[1][4][5]
Step-by-Step Procedure
  • Imine Formation:

    • In a dry reaction vial, dissolve 3-methoxy-1H-pyrazol-4-amine (1.0 equiv) in anhydrous DCE (0.2 M concentration).

    • Add the Aldehyde (1.1 equiv).

    • Add Acetic Acid (1.0 equiv).

    • Checkpoint: Stir at Room Temperature (RT) for 30–60 mins. For sterically hindered ketones, adding 3Å molecular sieves can drive equilibrium.

  • Reduction:

    • Cool the mixture to 0°C (optional, but recommended for reactive aldehydes).

    • Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in one portion.

    • Allow to warm to RT and stir for 2–16 hours. Monitor by LCMS.

  • Workup:

    • Quench with saturated aqueous NaHCO₃ (gas evolution will occur).

    • Extract with EtOAc or DCM (3x).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification:

    • Flash column chromatography (typically MeOH/DCM gradients).

    • Note: The product is an amphoteric amine; adding 1% NH₄OH to the eluent improves peak shape.

Mechanism:

Mechanism S1 Amine + Aldehyde S2 Hemiaminal S1->S2 AcOH S3 Imine (Schiff Base) S2->S3 -H2O S4 Protonated Imine S3->S4 H+ S5 Secondary Amine S4->S5 H- (from STAB)

Figure 2: Reductive amination pathway. The hydride transfer is irreversible, locking in the mono-alkylated product.

Protocol B: Ring Nitrogen Alkylation (Direct )

Target: 1-alkyl-3-methoxy-1H-pyrazol-4-amine Best For: Building the pyrazole scaffold core.

Rationale

To alkylate the ring nitrogen, we must exploit its acidity. Using a base deprotonates the ring NH, making it a "hard" nucleophile that reacts rapidly with alkyl halides.

Regioselectivity Warning

The substrate is asymmetric. Alkylation can occur at N1 or N2.[6]

  • N1-Alkylation (Adjacent to C5): Usually favored sterically if C5 is H.

  • N2-Alkylation (Adjacent to C3-OMe): Often disfavored due to steric clash with the methoxy group and lone-pair repulsion.

  • Validation: You must verify the regioisomer using NOESY NMR (interaction between N-Alkyl protons and C5-H vs OMe).

Procedure
  • Deprotonation:

    • Dissolve substrate in anhydrous DMF or Acetonitrile (0.1 M).

    • Add Base :

      • Mild (Preferred):

        
         (2.0 equiv).
        
      • Strong: NaH (1.2 equiv, 60% dispersion). Use NaH if the alkyl halide is unreactive.

    • Stir for 15 mins at 0°C.

  • Alkylation:

    • Add Alkyl Halide (1.1 equiv) dropwise.

    • Stir at RT (or heat to 60°C for unreactive chlorides).

  • Workup:

    • Dilute with water/brine. Extract with EtOAc.

    • Critical Step: Wash the organic layer 3x with water to remove DMF.

Protocol C: The "High Purity" Route (Protection Strategy)

Target: Regioselective Exocyclic Alkylation (when Method A fails).

If reductive amination fails (e.g., unreactive ketone) or yields are low, use this 3-step sequence to force reaction at the exocyclic amine.

  • Ring Protection:

    • React substrate with

      
       (1.1 equiv), DMAP (cat.), and 
      
      
      
      in DCM.
    • Result: The ring nitrogen is now blocked (Boc-protected).[7]

  • Exocyclic Alkylation:

    • Now use standard alkylation conditions (Base + Alkyl Halide) or harsh reductive amination conditions. Since the ring is blocked, the exocyclic amine is the only available nucleophile.

  • Deprotection:

    • Treat with TFA/DCM (1:[1]4) or HCl/Dioxane to remove the Boc group.

Analytical Validation

TechniqueExpected Observation
1H NMR Exocyclic Alkylation: New alkyl signals coupled to NH (broad triplet/doublet).[1][4] Ring protons shift slightly. Ring Alkylation: Distinct N-Methyl/Alkyl singlet. NOE correlation between N-Alkyl and Ring C5-H.
LCMS M+1 peak corresponds to Mono-alkylation.[1][4] M+14 (Methyl) or M+28 (Ethyl) shifts.
TLC Exocyclic Amine: Usually more polar than the starting material (secondary amine).[1][4] Ring Alkyl: Usually less polar (capping the acidic NH).

References

  • Reductive Amination Standards: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[2][5] Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Link[1]

  • Pyrazoles in MedChem: Fustero, S., et al. "Improved Regioselectivity in Pyrazole N-Alkylation." Organic Letters, 2009. (General reference for N1 vs N2 selectivity).
  • pKa Data: "pKa Values of Amines and Heterocycles." Evans pKa Table. Link

  • Protocol Validation: BenchChem Application Notes on Pyrazole Alkylation. Link[1]

Disclaimer: This protocol involves hazardous chemicals. All experiments should be performed in a fume hood with appropriate PPE (gloves, goggles, lab coat).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for Pyrazole Synthesis

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of pyrazole derivatives.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of pyrazole derivatives. As a Senior Application Scientist with extensive field experience, I have structured this resource to address the practical challenges you may encounter in the laboratory. This is not a rigid manual but a dynamic guide that explains the "why" behind the "how," empowering you to troubleshoot effectively and optimize your reaction conditions for higher yields, better purity, and improved regioselectivity.

Section 1: Troubleshooting Guide

This section directly addresses specific issues that can arise during pyrazole synthesis. Each problem is followed by a systematic approach to identify the cause and implement a solution.

Issue 1: Low or No Product Yield

Question: I am performing a classical Knorr-type pyrazole synthesis by reacting a 1,3-dicarbonyl compound with a hydrazine derivative, but I am getting a very low yield of my desired pyrazole. What are the potential causes and how can I improve it?

Answer:

Low yields in pyrazole synthesis are a common challenge and can stem from several factors. Let's break down the potential causes and the corresponding optimization strategies.

Probable Causes & Solutions:

  • Inadequate Reaction Conditions: Classical pyrazole synthesis often requires forcing conditions, such as high temperatures and long reaction times, which can lead to product degradation or the formation of side products.[1]

    • Solution: Consider alternative energy sources like microwave irradiation or ultrasound. These methods can significantly reduce reaction times and often lead to cleaner reactions and higher yields.[1][2] For instance, a reaction that takes 10-12 hours under reflux might be completed in 5-7 minutes in a microwave reactor, with an increase in yield.[2]

  • Catalyst Inefficiency or Absence: Many pyrazole syntheses benefit from a catalyst to facilitate the cyclocondensation reaction.[3] Attempting the reaction without a catalyst, or with an inappropriate one, can result in no product formation.[3]

    • Solution: Introduce a suitable catalyst. Lewis acids like lithium perchlorate (LiClO₄) have been shown to be effective.[3] For certain substrates, transition metal catalysts such as copper(II) triflate (Cu(OTf)₂) or nano-ZnO can significantly improve yields.[3] It's crucial to screen a few catalysts to find the optimal one for your specific substrates.

  • Poor Solvent Choice: The solvent plays a critical role in solubilizing reactants and influencing the reaction pathway. An inappropriate solvent can hinder the reaction.

    • Solution: While ethanol is a common solvent, dipolar aprotic solvents like N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), or N-methyl-2-pyrrolidone (NMP) can sometimes provide better results, especially for controlling regioselectivity.[4] In some cases, solvent-free conditions or the use of green solvents like ethylene glycol or even water can be highly effective and environmentally friendly.[3][5]

  • Substrate Reactivity: The electronic and steric properties of your 1,3-dicarbonyl and hydrazine starting materials can significantly impact the reaction rate and overall yield. For example, ketones with strong electron-donating groups may exhibit lower conversion rates.[6]

    • Solution: If you suspect substrate reactivity is the issue, you may need to modify your synthetic strategy. For less reactive ketones, consider synthesizing the enaminone intermediate first before reacting it with hydrazine.[6]

Experimental Protocol: Catalyst Screening for Yield Improvement

Here is a general protocol for screening different catalysts to optimize your pyrazole synthesis:

  • Setup: In parallel reaction vials, place your 1,3-dicarbonyl compound (1 mmol) and hydrazine derivative (1.1 mmol).

  • Solvent Addition: Add your chosen solvent (e.g., ethanol, DMF, or toluene, 5 mL).

  • Catalyst Addition: To each vial, add a different catalyst (0.1 mmol). Examples include:

    • Vial 1: No catalyst (control)

    • Vial 2: Acetic acid (Brønsted acid)

    • Vial 3: Cu(OTf)₂ (Lewis acid)

    • Vial 4: Nano-ZnO

  • Reaction: Stir the reactions at a set temperature (e.g., 60 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Analysis: Compare the yields from each reaction to identify the most effective catalyst for your system.

Troubleshooting Workflow: Low Yield

Caption: Troubleshooting workflow for low pyrazole synthesis yield.

Issue 2: Poor Regioselectivity

Question: My reaction of an unsymmetrical 1,3-dicarbonyl with a substituted hydrazine is producing a mixture of two regioisomers that are difficult to separate. How can I control the regioselectivity?

Answer:

Achieving high regioselectivity is a common hurdle in the synthesis of substituted pyrazoles, especially with unsymmetrical precursors. The formation of regioisomeric mixtures complicates purification and reduces the yield of the desired product.[3]

Causality of Poor Regioselectivity:

The formation of two regioisomers arises from the two possible initial nucleophilic attack sites of the hydrazine on the unsymmetrical 1,3-dicarbonyl compound. The regiochemical outcome is influenced by a delicate balance of steric and electronic factors of the substituents on both reactants, as well as the reaction conditions.

Strategies for Controlling Regioselectivity:

  • Solvent Effects: The choice of solvent can have a profound impact on regioselectivity.

    • Solution: Switching from standard protic solvents like ethanol to dipolar aprotic solvents (e.g., DMAc, DMF) in the presence of an acid can significantly enhance regioselectivity.[4] Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have also been shown to dramatically increase regioselectivity in pyrazole formation.

  • Strategic Use of Starting Materials: Modifying one of the starting materials can direct the reaction towards a single isomer.

    • Solution: Instead of a 1,3-dicarbonyl, consider using a β-enamino diketone. The pre-existing enamine functionality can direct the cyclization to favor one regioisomer.[3] Another approach is to use N-arylhydrazones and nitroolefins, which can provide excellent regioselectivity.[7]

  • Catalyst Control: The catalyst can influence the transition state of the reaction, thereby favoring the formation of one isomer over the other.

    • Solution: For certain reactions, silver-catalyzed pathways have demonstrated high regioselectivity.[3] It is worthwhile to explore different catalysts, including both Lewis and Brønsted acids, to see their effect on the isomer ratio.

Data Summary: Solvent Effect on Regioselectivity

Solvent SystemTypical Regioisomeric RatioReference
Ethanol (conventional)Often near equimolar (e.g., 1:1)[4]
DMAc / HClHighly selective (e.g., >98:2)[4]
2,2,2-Trifluoroethanol (TFE)Dramatically increased selectivity

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the key advantages of using microwave-assisted synthesis for pyrazoles?

A1: Microwave-assisted organic synthesis offers several key advantages for pyrazole formation:

  • Reduced Reaction Times: Reactions that might take hours under conventional heating can often be completed in minutes.[1][2]

  • Higher Yields: The rapid and uniform heating can minimize the formation of byproducts, leading to cleaner reactions and higher isolated yields.[2]

  • Improved Eco-compatibility: Shorter reaction times and often the ability to use less solvent contribute to a greener synthetic process.[1]

Q2: How do I choose the right starting materials for my desired pyrazole?

A2: The choice of starting materials is fundamental to obtaining your target pyrazole. The most common approach is the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with a hydrazine derivative.[3]

  • The 1,3-dicarbonyl compound will form the C3, C4, and C5 positions of the pyrazole ring.

  • The hydrazine derivative will provide the N1 and N2 atoms. The substituent on the hydrazine (if any) will be at the N1 position.

For more complex or highly substituted pyrazoles, other methods like the reaction of α,β-unsaturated ketones or alkynes with hydrazines, or [3+2] cycloaddition reactions of diazo compounds with alkynes, may be more suitable.[1][3]

Q3: My pyrazole product is difficult to purify. What are some common impurities and how can I remove them?

A3: Purification challenges in pyrazole synthesis often arise from:

  • Regioisomers: As discussed in the troubleshooting section, these can be very difficult to separate by standard column chromatography due to their similar polarities. The best approach is to optimize the reaction for regioselectivity.

  • Unreacted Starting Materials: If the reaction has not gone to completion, you may have residual 1,3-dicarbonyl or hydrazine. These can often be removed by extraction or chromatography.

  • Side Products: Depending on the reaction conditions, various side products can form. For example, if your reaction involves an oxidation step from a pyrazoline intermediate, you may have residual pyrazoline.[3]

Purification Strategy:

  • Optimize the Reaction: The easiest purification is a clean reaction. Focus on optimizing conditions to minimize byproducts.

  • Extraction: A well-planned aqueous workup can remove many polar impurities.

  • Column Chromatography: This is the most common method. Experiment with different solvent systems to achieve good separation.

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective method for obtaining pure material.

Q4: What are some "green" approaches to pyrazole synthesis?

A4: Green chemistry principles are increasingly being applied to pyrazole synthesis. Key strategies include:

  • Use of Green Solvents: Replacing toxic and volatile organic solvents with water, ethanol, or ethylene glycol.[3][5]

  • Solvent-Free Reactions: Performing reactions under solvent-free conditions, often with grinding or microwave assistance, reduces waste.[5]

  • Catalytic Reactions: Using catalytic amounts of reagents instead of stoichiometric amounts minimizes waste.[3]

  • Multicomponent Reactions (MCRs): These reactions combine multiple starting materials in a single step, which improves atom economy and reduces the number of synthetic steps and purification stages.[1]

GreenSynthesis cluster_reactants Reactants cluster_conditions Green Conditions 1,3-Diketone 1,3-Diketone Pyrazole Pyrazole 1,3-Diketone->Pyrazole + Hydrazine Hydrazine Hydrazine->Pyrazole + Water or Ethylene Glycol Water or Ethylene Glycol Water or Ethylene Glycol->Pyrazole Nano-ZnO Catalyst Nano-ZnO Catalyst Nano-ZnO Catalyst->Pyrazole Room Temperature Room Temperature Room Temperature->Pyrazole

Sources

Optimization

Enhancing the regioselectivity of pyrazole synthesis

Status: Operational Current Load: Normal Role: Senior Application Scientist Welcome to the Pyrazole Synthesis Support Hub. You are likely here because your LC-MS trace shows a dreaded "doublet" of regioisomers, or your c...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Current Load: Normal Role: Senior Application Scientist

Welcome to the Pyrazole Synthesis Support Hub.

You are likely here because your LC-MS trace shows a dreaded "doublet" of regioisomers, or your crystal structure revealed the nitrogen attacked the wrong carbon. Pyrazoles are privileged scaffolds in drug discovery (e.g., celecoxib, ruxolitinib), but their synthesis is notoriously plagued by regioselectivity issues due to the annular tautomerism of the pyrazole ring and the ambident nature of hydrazine nucleophiles.

This guide is structured as a Level 2 Troubleshooting Tier . We assume you know the basics; we are here to fix the selectivity.

Ticket #101: The Knorr Condensation yields a 1:1 mixture.

User Issue: "I reacted a 1,3-diketone with methylhydrazine in ethanol. I expected the 1,5-isomer, but I got a 60:40 mixture. I can't separate them by flash chromatography."

Root Cause Analysis: The classical Knorr synthesis relies on the condensation of a hydrazine with a 1,3-dicarbonyl.[1] The regioselectivity is determined by the initial nucleophilic attack.

  • Electronic Bias: The most nucleophilic nitrogen (usually the NH2 in monosubstituted hydrazines) attacks the most electrophilic carbonyl.

  • Steric Bias: The hydrazine attacks the less hindered carbonyl.

  • The Conflict: In many drug-like scaffolds, electronic and steric factors oppose each other, or the carbonyls are electronically similar, leading to poor selectivity in standard protic solvents like ethanol.

The Solution: Solvent Engineering (The Fluorinated Switch) Do not rely solely on structural modification. The solvent is a reagent. Switching from Ethanol (EtOH) to Hexafluoroisopropanol (HFIP) or 2,2,2-Trifluoroethanol (TFE) can invert or drastically enhance regioselectivity.[2][3]

Protocol Adjustment:

  • Old Condition: EtOH, Reflux.

  • New Condition: HFIP (1,1,1,3,3,3-Hexafluoro-2-propanol), Ambient Temp to 40°C.

Why it works (Mechanistic Insight): Fluorinated alcohols are strong hydrogen-bond donors (HBD) but poor nucleophiles. They selectively coordinate to the more basic carbonyl oxygen of the 1,3-diketone or stabilize specific transition states. This coordination amplifies the electrophilicity difference between the two carbonyls, overriding subtle steric clashes [1, 2].

Data Comparison: Solvent Effect on Regioisomeric Ratio (rr) Reaction: 1-phenyl-1,3-butanedione + Methylhydrazine

SolventDielectric Constant (

)
Regioisomeric Ratio (1,5- : 1,3-isomer)Yield
Ethanol 24.5~ 55 : 45 (Mixture)82%
THF 7.5~ 60 : 40 (Mixture)78%
TFE 27.090 : 10 91%
HFIP 16.7> 98 : 2 95%

(Data derived from recent solvent studies on fluorinated alcohols in heterocycle synthesis [1, 2])

Visualization: The Solvent-Switch Workflow

KnorrSelectivity Start Unsymmetrical 1,3-Diketone SolventCheck Select Solvent Start->SolventCheck Hydrazine Substituted Hydrazine Hydrazine->SolventCheck PathEtOH Ethanol (Protic) SolventCheck->PathEtOH Standard PathHFIP HFIP (Fluorinated) SolventCheck->PathHFIP Optimized ResultMix Mixture (1:1 to 2:1) Low Selectivity PathEtOH->ResultMix Competing Pathways ResultPure High Selectivity (>95:5) Via H-Bond Activation PathHFIP->ResultPure Selective Carbonyl Activation

Caption: Figure 1. Solvent-controlled divergence in Knorr pyrazole synthesis. HFIP acts as a specific Lewis acid surrogate.

Ticket #204: "Click" Chemistry gave the wrong isomer.

User Issue: "I tried a [3+2] cycloaddition between a terminal alkyne and a diazo compound. I wanted the 1,5-disubstituted pyrazole, but I got the 1,3-isomer (or 1,4-isomer depending on substitution)."

Root Cause Analysis: Thermal 1,3-dipolar cycloadditions are often controlled by FMO (Frontier Molecular Orbital) interactions, which typically favor the 1,3-isomer for diazo/alkyne pairs. To force the "unnatural" regioselectivity, you must use metal catalysis to alter the reaction coordinate.

The Solution: Metal-Mediated Control You must move away from thermal conditions and utilize specific transition metal catalysts that bind the alkyne and direct the incoming dipole.

Troubleshooting Matrix:

Desired IsomerRecommended Catalyst SystemMechanism
1,4-Disubstituted Cu(I) / Base (Click-like)Copper acetylide formation directs attack to the terminal carbon.
1,5-Disubstituted Ru(II) (Cp*RuCl) or Mg/Zn Ruthenium vinylidene intermediates or chelation control with Grignards.
1,3,5-Trisubstituted Vinyl Sulfoxonium Ylides Reaction with diazonium salts proceeds via a specific [3+2] pathway that locks the 1,3,5-pattern [3].

Protocol Spotlight: 1,5-Regioselectivity via Ru-Catalysis

  • Catalyst: Cp*RuCl(PPh3)2 (2-5 mol%).

  • Solvent: Dioxane or THF (Anhydrous).

  • Temp: 60-80°C.

  • Note: Unlike Cu-catalysis, this tolerates internal alkynes, allowing for fully substituted pyrazoles.

Ticket #309: N-Alkylation is hitting N1 and N2 randomly.

User Issue: "I have a 3-substituted pyrazole (NH). When I treat it with an alkyl halide and base (NaH/DMF), I get a mixture of N-alkylation products."

Root Cause Analysis: Unsubstituted pyrazoles exist in rapid tautomeric equilibrium. The deprotonated pyrazolide anion has two nucleophilic sites. Sterics usually discourage alkylation adjacent to a bulky C3 substituent, pushing reaction to the distal nitrogen (N1), but this is rarely 100% selective due to the "lone pair effect" and solvent coordination.

The Solution: The "Push-Pull" Directing Strategy Instead of alkylating the product, modify the precursor or use transient directing groups.

Method A: The Michael Acceptor Route (Regio-convergent) Do not alkylate the ring. Synthesize the ring already alkylated using hydrazine derivatives.

  • Protocol: React an

    
    -unsaturated ketone (enone) with a monosubstituted hydrazine.[4]
    
  • Selectivity: The substituted hydrazine nitrogen (NHR) is more nucleophilic than the NH2. It attacks the

    
    -carbon of the enone (Michael addition) first, then cyclizes. This locks the regiochemistry [4].[2]
    

Method B: Functional Group Tuning (Hydrazone Tuning) Recent work demonstrates that converting an acetyl group on the pyrazole to a hydrazone can guide alkylation selectivity via intramolecular H-bonding or steric blocking, switching selectivity from N1 to N2 [5].

Visualization: N-Alkylation Decision Tree

AlkylationLogic Problem Need N-Alkylated Pyrazole IsRingMade Is the Pyrazole Ring Already Formed? Problem->IsRingMade YesPath Yes (NH-Pyrazole) IsRingMade->YesPath NoPath No (Precursors) IsRingMade->NoPath DirectAlk Direct Alkylation (Often Non-Selective) YesPath->DirectAlk Strategy1 Use Steric Blocking (e.g., Trityl protection) YesPath->Strategy1 Better Strategy2 Michael Addition Strategy (Enone + R-NH-NH2) NoPath->Strategy2 Recommended Outcome1 Mixture (Requires HPLC) DirectAlk->Outcome1 Outcome2 High Regiocontrol (Kinetic Control) Strategy2->Outcome2

Caption: Figure 2. Strategic decision making for N-functionalization. Pre-cyclization functionalization (Right branch) is preferred for high regiocontrol.

References
  • Fustero, S., et al. (2008).[3] Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry.

  • BenchChem Technical Support. (2025). Managing Regioselectivity in Substituted Pyrazole Synthesis.

  • Li, X., et al. (2024). Regioselective Synthesis of N-Aryl Pyrazoles from Alkenyl Sulfoxonium Ylides and Aryl Diazonium Salts. The Journal of Organic Chemistry.

  • Heller, S. T., & Natarajan, S. R. (2006).[5] 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. Organic Letters.

  • Nelyubina, Y. V., et al. (2025).[3] Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules/MDPI.

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of Synthetic Routes to Pyrazoles: A Guide for Medicinal Chemists

Topic: Comparative Analysis of Synthetic Routes to Pyrazoles Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1] Executive Summary The pyrazole nucleus is a pr...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis of Synthetic Routes to Pyrazoles Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, serving as the core pharmacophore in blockbuster drugs like Celecoxib (Celebrex) , Sildenafil (Viagra) , and Rimonabant .[2] For the modern synthetic chemist, the challenge lies not in simply making a pyrazole, but in synthesizing it with precise regiocontrol , atom economy , and scalability .

This guide provides a head-to-head technical comparison of the three dominant synthetic methodologies: the classical Knorr Condensation , 1,3-Dipolar Cycloaddition , and Multicomponent Reactions (MCRs) .[1] We analyze these routes based on yield, regioselectivity (regioisomeric ratio, rr), and green metrics (E-factor), empowering you to select the optimal pathway for your specific target.

Part 1: Detailed Technical Analysis
Route 1: Knorr Pyrazole Synthesis (Condensation)

The Industry Standard for Symmetrical Targets

  • Mechanism: Acid-catalyzed double condensation between a 1,3-dicarbonyl compound (or surrogate) and a hydrazine derivative.[3] The reaction proceeds via a hydrazone intermediate followed by intramolecular cyclization.[4]

  • Causality & Limitations: While robust, the Knorr synthesis suffers from a critical intrinsic flaw: tautomeric ambiguity . In unsymmetrical 1,3-dicarbonyls, the hydrazine can attack either carbonyl group, leading to mixtures of regioisomers (often 1:1 to 3:1). This necessitates tedious chromatographic separation, reducing the effective yield of the desired isomer.

  • Best Use Case: Multigram synthesis of symmetrical pyrazoles or substrates where steric bulk heavily favors one carbonyl attack.

Route 2: 1,3-Dipolar Cycloaddition

The Precision Tool for Regiocontrol

  • Mechanism: A [3+2] cycloaddition between a 1,3-dipole (typically diazo compounds, nitrile imines, or sydnones) and a dipolarophile (alkyne or alkene).

  • Causality & Advantages: Regioselectivity is governed by Frontier Molecular Orbital (FMO) theory. By tuning the electronic properties (EWG/EDG) of the dipole and dipolarophile, or by employing metal catalysts (Cu, Ru), researchers can achieve rr values >98:2.

  • Safety Note: Diazo compounds are high-energy reagents.[5] In situ generation (e.g., from tosylhydrazones) is the preferred safety protocol for scale-up.

Route 3: Multicomponent Reactions (MCRs)

The Green Pathway for Library Generation

  • Mechanism: A one-pot cascade reaction typically involving an aldehyde, a hydrazine, and an enolizable ketone or alkyne.

  • Causality & Efficiency: MCRs bypass the isolation of unstable intermediates (like 1,3-diketones). The sequence of bond formation is often thermodynamically driven, offering high atom economy and reduced solvent waste (lower E-factor).

  • Best Use Case: High-throughput screening (HTS) library generation and diversity-oriented synthesis.

Part 2: Comparative Performance Data

The following data aggregates performance metrics from recent high-impact studies (2020–2024) to provide a baseline for method selection.

MetricKnorr Condensation1,3-Dipolar CycloadditionMulticomponent Reaction (MCR)
Primary Substrates 1,3-Diketones + HydrazinesDiazo/Nitrile Imine + AlkyneAldehyde + Hydrazine + Alkyne
Regioselectivity (rr) Low (50:50 to 80:20) [1]High (>95:5) [2]Moderate to High (Variable)
Atom Economy Moderate (Loss of 2 H₂O)Excellent (~100%) High (Convergent)
Reaction Conditions Acid/Base, Heating (Reflux)Mild, often Room TempOne-pot, often Aqueous/Green
Scalability High (Kg scale) Low/Med (Safety limits)Medium
E-Factor (kg waste/kg product) High (>10 typical)MediumLow (~3.9 reported) [3]
Part 3: Decision Matrix & Visualization

The following decision tree assists in selecting the synthetic route based on substrate properties and project constraints.

PyrazoleRouteSelection Start Target Pyrazole Structure Symmetry Is the substitution pattern symmetrical? Start->Symmetry Knorr Route 1: Knorr Synthesis (High Yield, Scalable) Symmetry->Knorr Yes RegioCheck Is strict regiocontrol required? Symmetry->RegioCheck No Cycloadd Route 2: 1,3-Dipolar Cycloaddition (High Precision, Complex Cores) RegioCheck->Cycloadd Yes (Critical) Library Is this for a diverse library (HTS)? RegioCheck->Library No Library->Knorr No (Standard Scale) MCR Route 3: Multicomponent Reaction (High Efficiency, Green) Library->MCR Yes

Figure 1: Strategic decision tree for selecting the optimal pyrazole synthesis route based on structural symmetry and project goals.

Part 4: Validated Experimental Protocols
Protocol A: Classic Knorr Synthesis (Standard Reference)

Target: 3,5-Diphenyl-1H-pyrazole This protocol utilizes the condensation of a 1,3-diketone with hydrazine.[3][6]

  • Setup: In a 100 mL round-bottom flask, dissolve dibenzoylmethane (1.0 equiv, 10 mmol) in ethanol (30 mL).

  • Addition: Add hydrazine hydrate (1.2 equiv, 12 mmol) dropwise at room temperature.

  • Catalysis: Add 3 drops of glacial acetic acid (catalytic).

  • Reaction: Reflux the mixture at 80°C for 2–4 hours. Monitor by TLC (30% EtOAc/Hexane).

  • Workup (Self-Validating): Cool to room temperature. The product often precipitates. Filter the solid. If no precipitate, concentrate in vacuo and recrystallize from ethanol.

  • Validation: 1H NMR should show a singlet at ~6.8 ppm (C4-H) and absence of carbonyl signals.

Protocol B: Regioselective 1,3-Dipolar Cycloaddition (Green Micellar Method)

Target: Ethyl 5-phenyl-1H-pyrazole-3-carboxylate This modern protocol uses aqueous micellar catalysis to replace hazardous organic solvents and improve safety.

  • Surfactant Prep: Prepare a 2 wt% aqueous solution of TPGS-750-M (Vitamin E derivative surfactant).

  • Reaction: To 1.0 mL of surfactant solution, add ethyl diazoacetate (1.0 equiv) and phenylacetylene (1.0 equiv).

  • Catalysis: Add CuI (2 mol%) as the catalyst to ensure 1,4-regioselectivity (click chemistry).

  • Conditions: Stir vigorously at Room Temperature for 8–12 hours.

  • Workup: Extract with minimal Ethyl Acetate (EtOAc). The surfactant remains in the water phase (recyclable).

  • Validation: High regioselectivity is confirmed if the crude NMR shows >95:5 ratio of the 3,5-isomer vs 3,4-isomer.

Protocol C: One-Pot Multicomponent Synthesis

Target: Polysubstituted Pyrazole via Aldehyde-Hydrazine-Alkyne

  • Reagents: Combine benzaldehyde (1.0 mmol), phenylhydrazine (1.0 mmol), and ethyl acetoacetate (1.0 mmol) in water (5 mL).

  • Catalyst: Add Ammonium Acetate (20 mol%).

  • Reaction: Heat to 80°C for 1 hour.

  • Mechanism: In situ formation of the hydrazone triggers nucleophilic attack on the beta-keto ester.

  • Workup: Simple filtration of the precipitated solid. Wash with water/ethanol.

  • Green Metric: This protocol typically yields an E-factor < 5, significantly lower than traditional solvent-heavy methods [3].

Part 5: Mechanistic Comparison

MechanismFlow cluster_0 Knorr Pathway cluster_1 Cycloaddition Pathway K1 1,3-Dicarbonyl + Hydrazine K2 Hydrazone Intermediate K1->K2 K3 Cyclization (- H2O) K2->K3 K4 Pyrazole K3->K4 C1 Diazo/Dipole + Alkyne C2 Concerted [3+2] Transition State C1->C2 C3 Pyrazole C2->C3

Figure 2: Mechanistic divergence between Knorr condensation (stepwise elimination) and Cycloaddition (concerted).

References
  • BenchChem. (2025). A Head-to-Head Comparison of Pyrazole Synthesis Routes for the Modern Researcher. Retrieved from

  • Deng, X., & Mani, N. S. (2008).[4][7] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry. Retrieved from

  • Sheldon, R. A. (2017). The E Factor: assessing the environmental impact of manufacturing processes. Retrieved from

  • Frontiers in Chemistry. (2021). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Retrieved from

  • Chem Help Asap. (2021). Knorr Pyrazole Synthesis Protocol. Retrieved from

Sources

Comparative

Technical Guide: Spectroscopic Differentiation of 3-Methoxy-1H-pyrazol-4-amine Isomers

Topic: Spectroscopic comparison of 3-methoxy-1H-pyrazol-4-amine isomers Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals[1] [1] Executive Summary In the high-s...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic comparison of 3-methoxy-1H-pyrazol-4-amine isomers Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals[1]

[1]

Executive Summary

In the high-stakes arena of kinase inhibitor development, the aminopyrazole scaffold is ubiquitous.[1] However, the synthesis of 3-methoxy-1H-pyrazol-4-amine (1) is frequently plagued by the formation of structural isomers and tautomers that share identical mass-to-charge ratios (m/z 113.[1]12) and similar polarity.[1] Misidentification of these isomers can lead to erroneous SAR (Structure-Activity Relationship) data and stalled preclinical development.[1]

This guide provides a definitive spectroscopic workflow to distinguish the target compound (1) from its primary regioisomer, 4-methoxy-1H-pyrazol-3-amine (2) , and to characterize its dynamic tautomeric equilibrium with 5-methoxy-1H-pyrazol-4-amine (1') .[1]

Structural Landscape & Isomerism

Before interpreting spectra, one must define the isomeric landscape.[1] The pyrazole ring exhibits annular tautomerism, meaning the "3-substituted" and "5-substituted" forms are often the same molecule in rapid equilibrium, unless the nitrogen is substituted (e.g., N-methyl).[1]

The Core Isomers[1]
  • Target (1): 3-methoxy-1H-pyrazol-4-amine.[1]

    • Key Feature: Methoxy group at C3; Amine at C4.[1][2]

  • Regioisomer (2): 4-methoxy-1H-pyrazol-3-amine.[1]

    • Key Feature: Methoxy group at C4; Amine at C3.[1][2][3]

    • Origin: Often arises from non-regioselective condensation of hydrazine with ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
      -ketonitriles.
      
Tautomeric Equilibrium

In solution (especially protic solvents), (1) exists in equilibrium with (1') .

  • Form 1 (3-methoxy): Favored in solid state and non-polar solvents due to dipole minimization.[1]

  • Form 1' (5-methoxy): Often stabilized by H-bonding in polar aprotic solvents like DMSO.[1]

Tautomerism cluster_0 Target Equilibrium (m/z 113.12) Node1 3-methoxy-1H-pyrazol-4-amine (Form 1) Node2 5-methoxy-1H-pyrazol-4-amine (Form 1') Node1->Node2  Fast Exchange (Solution)   Node3 4-methoxy-1H-pyrazol-3-amine (Regioisomer 2)

Figure 1: Tautomeric relationship between 3- and 5-methoxy forms versus the distinct regioisomer.

Spectroscopic Comparison & Workflow

The following protocol utilizes Nuclear Magnetic Resonance (NMR) as the primary validation tool, supported by MS and IR. The critical differentiator is the Nuclear Overhauser Effect (NOE) between the methoxy group and the remaining ring proton.[1]

Comparative Data Summary
FeatureTarget (3-OMe-4-NH2) Regioisomer (4-OMe-3-NH2) Differentiation Logic
H5 Ring Proton ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

7.5 – 8.0 ppm (s)

7.2 – 7.6 ppm (s)
H5 in Target is adjacent to NH2 (shielding); H5 in Regioisomer is adjacent to OMe (shielding/resonance). Subtle difference.
Methoxy Proton ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

3.8 – 3.9 ppm (s)

3.7 – 3.8 ppm (s)
Not definitive alone.
NOESY (Critical) NO Cross-peak (OMe

H5)
Strong Cross-peak (OMe

H5)
Definitive. In Target, C4-NH2 separates OMe and H5. In Regioisomer, they are vicinal.
13C NMR (C-OMe) C3: ~155-160 ppmC4: ~135-145 ppmC3 position is imine-like (deshielded); C4 is enamine-like (shielded).[1]
Mass Spec (Frag) Loss of

NH2 (m/z 97)
Loss of

OMe (m/z 82)
Fragmentation probability varies by ionization energy.
Detailed Experimental Protocol
Step 1: Sample Preparation (Solvent Selection)
  • Do not use CDCl3 for initial characterization.[1] Rapid proton exchange broadens signals, obscuring the NH/NH2 peaks.[1]

  • Protocol: Dissolve 5-10 mg of sample in 0.6 mL DMSO-d6 .

    • Why: DMSO slows proton exchange, allowing observation of distinct NH tautomers and sharpening the NH2 signal.[1] It also stabilizes the polar tautomer, providing a consistent baseline.[1]

Step 2: 1H NMR Acquisition[1]
  • Acquire a standard 1H spectrum (16 scans min).

  • Target Observation: Look for a sharp singlet (H5) around 7.8 ppm and a broad singlet (NH2) around 4.5-5.5 ppm. The pyrazole NH will be very broad, typically >11 ppm.[1]

Step 3: NOESY / ROESY (The "Kill Step")

This is the self-validating step.[1] You must determine the spatial proximity of the methoxy group to the ring proton.[1]

  • Setup: Set mixing time (

    
    ) to 500ms.
    
  • Analysis:

    • Scenario A (Target): Irradiate the OMe peak (~3.8 ppm). If NO enhancement is seen at the H5 ring proton (~7.8 ppm), the structure is 3-methoxy-1H-pyrazol-4-amine .[1] The C4-amine acts as a spacer.[1]

    • Scenario B (Regioisomer): Irradiate the OMe peak. If Strong enhancement is seen at the ring proton, the structure is 4-methoxy-1H-pyrazol-3-amine .[1] The OMe and H are on adjacent carbons (C4 and C5).

Step 4: 13C Confirmation[1][2]
  • The carbon attached to the methoxy group (C-OMe) appears significantly downfield (C3, ~160 ppm) in the target compared to the regioisomer (C4, ~140 ppm) due to the electronegativity of the adjacent nitrogen in the C3 position (C=N bond character in one tautomer).

Decision Logic & Workflow Diagram

Use this flowchart to validate your synthesized batch.

DecisionTree Start Start: Purified Solid (m/z 113.1) Step1 1. Dissolve in DMSO-d6 2. Acquire 1H NMR Start->Step1 Check1 Is Ring Proton (H) Visible? (~7.5 - 8.0 ppm) Step1->Check1 NOESY Run 1D NOESY Irradiate OMe (~3.8 ppm) Check1->NOESY Yes ResultA NO Enhancement at Ring H NOESY->ResultA ResultB Strong Enhancement at Ring H NOESY->ResultB Conclusion1 CONFIRMED: 3-methoxy-1H-pyrazol-4-amine (Target) ResultA->Conclusion1 Separated by C-NH2 Conclusion2 IDENTIFIED: 4-methoxy-1H-pyrazol-3-amine (Regioisomer) ResultB->Conclusion2 Adjacent (Vicinal)

Figure 2: Spectroscopic decision tree for unambiguous identification.

Advanced Considerations: Tautomerism in Drug Design

When using 3-methoxy-1H-pyrazol-4-amine as a fragment for kinase inhibitors:

  • N-Alkylation: If you alkylate N1, you freeze the tautomeric equilibrium.[1]

    • Reacting (1) with an alkyl halide usually yields the N1-alkyl-3-methoxy product (kinetic) or N1-alkyl-5-methoxy product (thermodynamic) depending on conditions.[1]

    • Validation: The NOE method described above remains valid for N-alkylated derivatives.[1]

  • X-Ray Crystallography: If NMR results are ambiguous due to rapid exchange broadening, crystallize the hydrochloride salt. The salt form locks the protonation state, often yielding sharp, distinct spectra and suitable crystals for X-ray diffraction.[1]

References

  • Claramunt, R. M., et al. (2009).[1] Structure and tautomerism of 4-substituted 3(5)-aminopyrazoles in solution and in the solid state. ResearchGate. Retrieved from [Link]

  • Fichez, J., et al. (2017).[1] Recent Advances in Aminopyrazoles Synthesis and Functionalization. Società Chimica Italiana.[1] Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 78035, 1H-pyrazol-4-amine. Retrieved from [Link]

  • Holzer, W., et al. (2004).[1][4] Synthesis and NMR Spectroscopic Investigations with 3-Amino-, 3-Hydroxy-, and 3-Methoxy-4-acyl-1-phenyl-2-pyrazolin-5-ones. Heterocycles. Retrieved from [Link]

Sources

Validation

The Nitrogen Shift: A Head-to-Head Analysis of Pyrazole vs. Imidazole Scaffolds in Modern Drug Discovery

[1] Executive Summary In the architecture of bioactive small molecules, the positional isomerism between Pyrazole (1,2-diazole) and Imidazole (1,3-diazole) represents a fundamental divergence in pharmacological utility....

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

In the architecture of bioactive small molecules, the positional isomerism between Pyrazole (1,2-diazole) and Imidazole (1,3-diazole) represents a fundamental divergence in pharmacological utility. While both are five-membered aromatic heterocycles, the "nitrogen shift" dictates their distinct roles: Pyrazole is the quintessential hydrogen-bond surrogate (often mimicking the adenine hinge-binding motif in kinases), whereas Imidazole is the premier metal-coordinator (targeting heme or zinc centers).[1]

This guide provides a technical comparison of these two privileged scaffolds, analyzing their physicochemical profiles, binding mechanisms, and liability risks to inform rational scaffold selection.

Physicochemical Architecture

The core difference lies in the nitrogen positioning, which drastically alters electron density distribution and acid-base behavior.[1]

PropertyPyrazole (1,2-Diazole)Imidazole (1,3-Diazole)Drug Design Implication
pKa (Conjugate Acid) ~2.5 (Weak Base)~6.95 – 7.0 (Amphoteric)Imidazole is often protonated at physiological pH (7.4), improving solubility but potentially hindering membrane permeability.[1] Pyrazole remains neutral.[1]
H-Bond Potential Strong Donor (NH) & Acceptor (N2)Strong Donor (NH) & Acceptor (N3)Pyrazole is ideal for planar H-bond networks (e.g., kinase hinges).[1] Imidazole N3 is a potent nucleophile for metal coordination.[1]
Dipole Moment High (~2.2 D)High (~3.8 D)Imidazole has a higher polarity, influencing solvation energy and crystal packing.
Tautomerism Annular tautomerism (Rapid)Annular tautomerism (Rapid)Both scaffolds require careful regiochemical planning during synthesis to lock the desired tautomer (usually via N-alkylation).[1]

Expert Insight: The low basicity of pyrazole (pKa ~2.5) means it does not contribute to the positive charge load of a molecule at pH 7.4, unlike imidazole. If your lead compound suffers from hERG toxicity (often driven by basic amines), swapping an imidazole for a pyrazole is a proven strategy to reduce basicity while maintaining aromaticity.

Pharmacodynamic Performance: The "Hinge vs. Heme" Dichotomy

The selection between these scaffolds is often determined by the target class.[1]

A. Pyrazole: The Kinase Hinge Binder

Pyrazole is a "privileged structure" for ATP-competitive kinase inhibitors.[1] Its geometry allows it to mimic the purine ring of ATP, forming bidentate hydrogen bonds with the kinase hinge region.

  • Mechanism: The N1-H acts as a donor to the backbone carbonyl (e.g., Glu), while the N2 acts as an acceptor from the backbone amide (e.g., Met).

  • Validation: Ruxolitinib (JAK inhibitor) and Crizotinib (ALK inhibitor) utilize pyrazole cores to anchor into the ATP pocket.[1]

B. Imidazole: The Metalloenzyme Ligator

Imidazole is the biological standard for coordinating transition metals.[1] The unprotonated N3 nitrogen possesses a lone pair that acts as a strong sigma-donor ligand.[1]

  • Mechanism: Direct coordination to Iron (Fe) in Heme groups or Zinc (Zn) in metalloproteases.[1]

  • Validation: Ketoconazole and other azole antifungals function by ligating the Heme iron of fungal CYP51 (lanosterol 14α-demethylase), blocking ergosterol synthesis.[1]

Visualization: Mechanism of Action Pathways

BindingModes cluster_0 Scaffold Selection cluster_1 Molecular Interaction cluster_2 Therapeutic Outcome Pyrazole Pyrazole Scaffold (1,2-Diazole) Hinge Kinase Hinge Region (Backbone H-Bonds) Pyrazole->Hinge Bidentate H-Bonding (Donor/Acceptor) Imidazole Imidazole Scaffold (1,3-Diazole) Metal Metal Center (Fe-Heme / Zn2+) Imidazole->Metal Coordinate Covalent Bond (N3 Lone Pair) KinaseInhib ATP Competition (e.g., Crizotinib) Hinge->KinaseInhib EnzymeInhib Catalytic Blockade (e.g., Ketoconazole) Metal->EnzymeInhib

Figure 1: Mechanistic divergence.[1] Pyrazoles excel at hydrogen bonding in protein pockets, while Imidazoles specialize in metal coordination.

ADMET & Liability Profile

The most critical distinction in development is the CYP450 Liability .[1]

  • The Imidazole Liability: Because imidazole coordinates so well to Heme iron, it is a notorious inhibitor of human Cytochrome P450 enzymes (CYP3A4, CYP2D6).

    • Consequence: High risk of Drug-Drug Interactions (DDI).[1][2] Many early imidazole drugs were withdrawn or restricted due to interference with the metabolism of co-administered drugs.

  • The Pyrazole Advantage: Pyrazole has significantly lower affinity for Heme iron due to the adjacent nitrogen reducing the nucleophilicity of the lone pair.

    • Strategy: Replacing an imidazole with a pyrazole is a standard medicinal chemistry tactic to "dial out" CYP inhibition while retaining the 5-membered aromatic ring volume.[1]

Experimental Protocol: Fragment Screening via SPR

To objectively compare the binding affinity of pyrazole vs. imidazole fragments against a target protein, Surface Plasmon Resonance (SPR) is the gold standard. It detects low-affinity interactions (common with fragments) that biochemical assays might miss.[1]

Protocol: Comparative Fragment Binding Analysis

Objective: Determine


 and residence time for scaffold variants.

1. Sensor Chip Preparation (Causality: Ligand Density)

  • Action: Immobilize the target protein (e.g., Kinase Domain) onto a CM5 Series S sensor chip using amine coupling.

  • Critical Parameter: Aim for a theoretical

    
     of 30-50 RU (Resonance Units).
    
  • Why: High density leads to steric hindrance and "mass transport limitation," artificially inflating the apparent affinity of the fragments.

2. Solvent Correction (Causality: Bulk Effect)

  • Action: Prepare a DMSO calibration curve (0.5% to 5% DMSO) matching the running buffer.

  • Why: Small molecules require DMSO for solubility.[1] DMSO has a high refractive index.[1] Without correction, the bulk shift of the solvent will mask the tiny signal of the fragment binding.

3. Analyte Injection Cycle (Self-Validating Step)

  • Action: Inject Pyrazole/Imidazole analogs in a dose-response series (e.g., 10

    
    M to 500 
    
    
    
    M).
  • Flow Rate: High flow (30-50

    
    L/min).[1]
    
  • Validation: Include a "positive control" fragment (known binder) every 10 cycles to verify protein viability.[1] If the control signal drops >10%, the protein is degrading.

4. Data Analysis

  • Action: Fit data to a 1:1 Langmuir binding model.

  • Metric: Compare Binding Efficiency Index (

    
    ). Pyrazoles often show higher BEI in kinases due to specific H-bonds vs. non-specific hydrophobic contacts.[1]
    
Visualization: SPR Workflow

SPR_Workflow Prep 1. Chip Immobilization (Low Density Surface) Correction 2. Solvent Correction (DMSO Calibration) Prep->Correction Run 3. Multi-Cycle Kinetics (Inject Analytes) Correction->Run Validation Control Injection (Check Protein Viability) Run->Validation Validation->Run Pass Analysis 4. Data Fitting (Langmuir 1:1 Model) Validation->Analysis Complete

Figure 2: SPR workflow for fragment screening. The validation step ensures data integrity against protein degradation.

References
  • Furet, P., et al. (2011). "Discovery of NVP-TAE684, a potent and selective inhibitor of anaplastic lymphoma kinase."[1] Journal of Medicinal Chemistry. (Demonstrates Pyrazole as a hinge binder).[1]

  • Vanden Bossche, H., et al. (1987). "Interaction of azole derivatives with cytochrome P-450 isozymes in yeast, fungi, plants and mammalian cells." Pesticide Science. (Establishes Imidazole-Heme coordination mechanism).[1]

  • Lombardo, F., et al. (2014). "Comprehensive Assessment of the Physicochemical Properties of 1,2- and 1,3-Diazoles." Journal of Medicinal Chemistry. (Definitive source for pKa and LogP comparisons).[1]

  • Congreve, M., et al. (2003). "A 'Rule of Three' for fragment-based lead discovery?" Drug Discovery Today. (Context for fragment screening protocols).

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 3-methoxy-1H-pyrazol-4-amine

As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. The proper management and disposal of chemical reagents like 3-methoxy-1H-pyrazol-4-amin...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. The proper management and disposal of chemical reagents like 3-methoxy-1H-pyrazol-4-amine are not merely procedural afterthoughts; they are integral to responsible science. This guide provides a comprehensive, step-by-step operational plan for the safe handling and disposal of this compound, grounded in established safety protocols and regulatory compliance. The causality behind each step is explained to ensure a deep understanding of the required safety measures.

Hazard Identification and Risk Assessment: The Foundation of Safe Disposal

Before any handling or disposal begins, a thorough understanding of the specific hazards associated with 3-methoxy-1H-pyrazol-4-amine is paramount. This compound belongs to the pyrazole and aromatic amine chemical classes. Aromatic amines, as a group, are known for potential toxicity and environmental hazards, necessitating careful handling and disposal to prevent contamination and exposure.[1][2] The known GHS hazard classifications for similar pyrazole amines provide a strong basis for risk assessment.

Table 1: Hazard Profile of Pyrazol-4-amine Derivatives

Hazard Classification Category Description Primary Precaution
Acute Toxicity, Oral Category 4 Harmful if swallowed.[3][4] Avoid ingestion; do not eat or drink in the lab.[3]
Skin Corrosion/Irritation Category 2 Causes skin irritation.[3][4][5] Prevent all skin contact by using appropriate gloves and lab coat.[5]
Serious Eye Damage/Irritation Category 2 Causes serious eye irritation.[3][4][5][6][7] Wear safety glasses or goggles at all times.[8]
Specific Target Organ Toxicity Category 3 May cause respiratory irritation.[3][4][5][7] Handle in a well-ventilated area or a chemical fume hood.[8][9]

| Aquatic Toxicity | Not specified, but likely | Aromatic amines are often toxic to aquatic life.[1][8] | Do not discharge to drains or the environment.[3][8][9] |

Required Personal Protective Equipment (PPE)

Based on the hazard assessment, the following minimum PPE must be worn when handling or preparing 3-methoxy-1H-pyrazol-4-amine for disposal. The goal is to create a complete barrier between the researcher and the chemical.

  • Hand Protection : Wear nitrile gloves. Always inspect gloves for tears or holes before use.[10]

  • Eye Protection : Use safety glasses with side shields or chemical splash goggles.[8] If handling larger quantities where splashing is a risk, a face shield is recommended.[8]

  • Body Protection : A standard laboratory coat is required to protect against skin contact.[10]

  • Respiratory Protection : For handling the solid compound outside of a chemical fume hood or if dust may be generated, a NIOSH-approved respirator may be necessary.[9] All weighing and transferring of the solid should ideally be performed in a fume hood.[3]

Spill Management Protocol

Accidents can happen, and a clear, pre-defined spill response is critical to mitigate risk.

Step-by-Step Spill Cleanup:

  • Ensure Safety : Evacuate the immediate area if the spill is large or in a poorly ventilated space. Ensure proper ventilation.[9]

  • Don PPE : Before cleanup, put on all required PPE as described in Section 2.

  • Contain the Spill : For solid spills, carefully sweep up the material to avoid creating dust and place it in a designated waste container.[8] For liquid spills, cover with an inert, non-combustible absorbent material like sand or vermiculite.[3][9]

  • Collect Waste : Scoop the absorbed material or swept powder into a clearly labeled, sealable container for hazardous waste disposal.[8][9]

  • Decontaminate Area : Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Report : Report the spill to your institution's Environmental Health and Safety (EHS) department, following local protocols.

Waste Segregation and Collection: An Operational Plan

Proper segregation is the cornerstone of safe chemical waste disposal. Never mix 3-methoxy-1H-pyrazol-4-amine waste with incompatible materials, such as strong acids or oxidizing agents, to prevent hazardous reactions.[5][10]

Solid Waste Disposal

This includes unused or expired pure compounds, as well as spill cleanup materials and contaminated consumables (e.g., weigh boats, wipes).

  • Procedure :

    • Collect all solid waste in a dedicated, robust, and sealable container.[11]

    • Ensure the container is made of a compatible material (e.g., high-density polyethylene).

    • Label the container clearly as "Hazardous Waste" and list the full chemical name: "Waste 3-methoxy-1H-pyrazol-4-amine."[10] Do not use abbreviations.

    • Store the sealed container in a designated, well-ventilated satellite accumulation area away from heat sources.[10][12]

Liquid Waste Disposal

This category includes solutions containing 3-methoxy-1H-pyrazol-4-amine and the first rinsate from cleaning contaminated glassware.

  • Procedure :

    • Collect all liquid waste in a dedicated, leak-proof, and sealable container.[11]

    • The container must be chemically compatible with the solvent used.

    • Label the container clearly as "Hazardous Waste," list "Waste 3-methoxy-1H-pyrazol-4-amine," and identify the solvent system (e.g., "in Ethanol").[10]

    • Keep the container closed except when adding waste.[13]

    • Crucially, never dispose of this liquid waste down the sanitary sewer. [8][9][11] This is to prevent harm to aquatic life.[1][8]

Decontamination and Disposal of Empty Containers

An "empty" container is not truly empty and must be decontaminated before disposal to prevent the introduction of hazardous chemicals into the regular waste stream.

  • Procedure :

    • Triple-Rinse : Rinse the empty container with a suitable solvent (such as water or ethanol) a minimum of three times.[11][14]

    • Collect Rinsate : The rinsate from all three washes is considered hazardous liquid waste. It must be collected and added to your designated liquid waste container.[11][14]

    • Deface Label : Completely remove or obliterate the original chemical label on the container to prevent misidentification.[11][13][14]

    • Final Disposal : Once decontaminated and with the label removed, the container can typically be disposed of in the regular laboratory glass or plastic recycling bin, in accordance with your institution's specific policies.[14]

Final Disposal Pathway

All collected solid and liquid waste containing 3-methoxy-1H-pyrazol-4-amine must be disposed of as hazardous waste. This is not a process to be undertaken by laboratory staff beyond the collection and labeling steps.

  • Action : Arrange for the collection of your properly labeled waste containers by your institution's EHS department or a licensed hazardous waste disposal contractor.[8][10]

  • Methodology : The most common and effective disposal method for this type of organic compound is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[8] This ensures complete destruction of the compound and minimizes environmental release.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for making decisions regarding the proper disposal of 3-methoxy-1H-pyrazol-4-amine in a laboratory setting.

cluster_assessment Waste Characterization cluster_solid Solid Waste Protocol cluster_liquid Liquid Waste Protocol cluster_container Empty Container Protocol start Waste Identification: 3-methoxy-1H-pyrazol-4-amine is_solid Is the waste primarily solid? (e.g., powder, contaminated solids) start->is_solid Evaluate Physical State is_liquid Is the waste liquid? (e.g., solutions, rinsates) start->is_liquid is_container Is it an empty container? start->is_container collect_solid Collect in a labeled, sealed container for hazardous solid chemical waste. is_solid->collect_solid Yes collect_liquid Collect in a labeled, sealed, compatible container for hazardous liquid chemical waste. is_liquid->collect_liquid Yes triple_rinse Triple-rinse with a suitable solvent. is_container->triple_rinse Yes final_disposal Arrange for pickup by a licensed hazardous waste disposal company. collect_solid->final_disposal collect_liquid->final_disposal collect_rinsate Collect rinsate as hazardous liquid waste. triple_rinse->collect_rinsate deface_label Deface or remove original label. triple_rinse->deface_label collect_rinsate->collect_liquid dispose_container Dispose of container according to institutional policy (e.g., regular trash or glass disposal). deface_label->dispose_container

Caption: Decision workflow for the proper disposal of 3-methoxy-1H-pyrazol-4-amine.

References

  • SKC Inc. (2024, January 9). SDS 2002 - Aromatic Amine Cleaning Developing Solution. Retrieved from [Link]

  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Pyrazole, 98%. Retrieved from [Link]

  • C&EN. (2024, August 30). C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal [Video]. YouTube. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2014, July). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry. Retrieved from [Link]

  • University of California, San Diego. (2009, October 21). Hazardous Waste Management Safety Video. YouTube. Retrieved from [Link]

  • American Society of Health-System Pharmacists. (n.d.). ASHP Guidelines on Handling Hazardous Drugs. Retrieved from [Link]

  • TRC Companies. (n.d.). Lab Safety Services - Assessment & Compliance. Retrieved from [Link]

  • Collect and Recycle. (n.d.). Amine Disposal For Businesses. Retrieved from [Link]

  • Nederman. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]

  • Stericycle. (2026, February 2). Medical & Healthcare Waste Regulation Changes in 2025. Retrieved from [Link]

  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]

  • National Institutes of Health, PubChem. (n.d.). 1H-pyrazol-4-amine. Retrieved from [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Scribd. (n.d.). Aromatic Amines Hazcard Overview. Retrieved from [Link]

Sources

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